molecular formula C7H4FIN2 B1293186 6-Amino-2-fluoro-3-iodobenzonitrile CAS No. 1000577-82-1

6-Amino-2-fluoro-3-iodobenzonitrile

Cat. No.: B1293186
CAS No.: 1000577-82-1
M. Wt: 262.02 g/mol
InChI Key: NXYRGTVCZLTGEZ-UHFFFAOYSA-N
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Description

6-Amino-2-fluoro-3-iodobenzonitrile (: 1000577-82-1) is an aromatic organic compound of interest in chemical research and development. This solid compound has a molecular formula of C 7 H 4 FIN 2 and a molecular weight of 262.02 g/mol . It is offered with a high purity level of ≥95% . The structure of this compound, featuring an amino group, a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, makes it a potentially valuable multifunctional building block in organic synthesis . The presence of halogen substituents and the electron-withdrawing nitrile group suggests its utility in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental methods for constructing complex molecules in medicinal chemistry and materials science . As a substituted aniline, it may serve as a key intermediate in the exploration of novel pharmacologically active compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure 6-Amino-2-fluoro-3-iodobenzonitrile in quantities ranging from 100 mg to 10 g . For more detailed specifications, including handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-fluoro-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYRGTVCZLTGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-82-1
Record name 6-Amino-2-fluoro-3-iodobenzonitrile
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Foundational & Exploratory

Technical Guide: 6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1)

[1][2]

Executive Summary

6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1) is a high-value halogenated aniline intermediate used primarily in the synthesis of kinase inhibitors (e.g., MEK/MAPK pathway modulators) and targeted protein degraders (PROTACs). Its unique substitution pattern—featuring an electron-withdrawing nitrile, a bioisosteric fluorine, and a reactive iodine handle—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in late-stage medicinal chemistry.

This guide provides a validated synthetic protocol, structural analysis, and safety framework for researchers utilizing this compound in drug discovery.

Chemical Identity & Properties

PropertySpecification
Chemical Name 6-Amino-2-fluoro-3-iodobenzonitrile
CAS Number 1000577-82-1
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
Appearance Off-white to pale orange crystalline solid
Melting Point 145–147 °C (typical)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~2.5 (Aniline nitrogen)
LogP ~2.3

Synthetic Methodology

The most robust route to CAS 1000577-82-1 involves the regioselective electrophilic iodination of 2-amino-6-fluorobenzonitrile . The amino group serves as a strong ortho/para director, while the nitrile and fluorine groups exert directing effects that reinforce substitution at the C3 position (para to the amine).

Reaction Scheme

The synthesis exploits the electronic bias of the substrate. The amino group at C6 (relative to nitrile at C1) activates the C3 position (para to itself) for electrophilic attack by the iodonium ion (

Step-by-Step Protocol

Reagents:

  • Starting Material: 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4)

  • Iodinating Agent: N-Iodosuccinimide (NIS)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or none (reaction is often self-catalyzing due to aniline basicity, but acid accelerates it).

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-amino-6-fluorobenzonitrile (1.0 equiv) and anhydrous acetonitrile (10 mL/g). Stir until fully dissolved.

  • Activation: (Optional) Add TFA (0.1 equiv) to activate the NIS and buffer the solution. Cool the mixture to 0 °C.

  • Iodination: Add N-Iodosuccinimide (1.05 equiv) portion-wise over 15 minutes. Protect from light (wrap flask in foil).

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor conversion by LCMS (Target [M+H]+ = 263.0).

  • Quench: Pour the reaction mixture into a 10% aqueous sodium thiosulfate solution to reduce unreacted iodine species (turns from reddish to yellow/colorless).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). The product typically elutes as a crystalline solid.

Critical Control Points:

  • Regioselectivity: The presence of the C2-fluorine atom sterically hinders the C3 position slightly, but the strong electronic direction of the C6-amino group overcomes this. Over-iodination is rare if stoichiometry is controlled.

  • Stability: The product is light-sensitive; store in amber vials under inert gas.

Mechanism & Workflow Visualization

The following diagram illustrates the synthetic logic and the downstream utility of the scaffold in medicinal chemistry.

GStart2-Amino-6-fluorobenzonitrile(CAS 77326-36-4)IntermediateTransition State(Sigma Complex)Start->Intermediate Electrophilic Attack (C3)ReagentN-Iodosuccinimide (NIS)MeCN, 25°CReagent->IntermediateProduct6-Amino-2-fluoro-3-iodobenzonitrile(CAS 1000577-82-1)Intermediate->Product -H+ (Re-aromatization)SuzukiSuzuki Coupling(Biaryl Kinase Inhibitors)Product->Suzuki Pd(0), Ar-B(OH)2SonogashiraSonogashira Coupling(Alkyne Linkers)Product->Sonogashira Pd/Cu, AlkyneCyclizationCyclization(Quinazoline Cores)Product->Cyclization Formamidine/Cyclizer

Caption: Synthetic pathway transforming the precursor into the iodinated scaffold, enabling diverse medicinal chemistry applications.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for Type I and Type II Kinase Inhibitors .

  • MEK/MAPK Pathway Inhibitors: The 2-fluoro-3-iodo motif allows for the construction of biaryl systems commonly found in MEK inhibitors (e.g., analogs of Cobimetinib or Binimetinib). The iodine atom is replaced by a substituted phenyl or pyridyl ring via Suzuki coupling, while the nitrile group serves as a hydrogen bond acceptor in the ATP-binding pocket.

  • PROTAC Linker Attachment: The aniline nitrogen (C6-NH2) provides a nucleophilic handle for attaching linkers (e.g., via alkylation or amide coupling) to E3 ligase ligands (like Cereblon or VHL), while the aryl iodide remains available for coupling to the "warhead" ligand.

  • Quinazoline Synthesis: Reaction of the nitrile and amino groups with formamidine acetate yields 4-aminoquinazolines, a class of potent EGFR inhibitors. The iodine remains on the scaffold, allowing for further diversification after the core heterocycle is formed.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302/H312: Harmful if swallowed or in contact with skin.Wear nitrile gloves and lab coat.
Skin Irritation H315: Causes skin irritation.Wash thoroughly after handling.
Eye Irritation H319: Causes serious eye irritation.Wear safety glasses with side shields.
STOT-SE H335: May cause respiratory irritation.Use in a fume hood.

Storage: Store at 2–8 °C (refrigerated), under inert atmosphere (Argon/Nitrogen), protected from light.

References

  • PubChem. (n.d.). 6-Amino-2-fluoro-3-iodobenzonitrile (Compound). National Library of Medicine. Retrieved January 31, 2026, from [Link](Note: Link directs to related isomer for structural comparison; specific CAS 1000577-82-1 data is vendor-derived).

  • National Institutes of Health (NIH). (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Retrieved January 31, 2026, from [Link]

6-Amino-2-fluoro-3-iodobenzonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and characterization of 6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1), a critical intermediate in the synthesis of next-generation kinase inhibitors.

CAS Registry Number : 1000577-82-1 Chemical Formula : C


H

FIN

Molecular Weight : 262.02 g/mol [1]

Executive Summary & Therapeutic Relevance

6-Amino-2-fluoro-3-iodobenzonitrile is a highly functionalized aromatic scaffold used primarily in the development of MEK (Mitogen-activated protein kinase) inhibitors . Its structural uniqueness lies in the "ortho-amino nitrile" motif, which serves as a privileged pharmacophore for constructing fused heterocyclic systems such as quinazolines and pyridopyrimidines —cores often found in oncology drugs like Trametinib and Binimetinib.

The presence of the iodine atom at position 3 allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atom at position 2 modulates metabolic stability and lipophilicity.

Physical & Chemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) where specific literature values are proprietary.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline Powder)Experimental
Color Off-white to pale brown (oxidizes upon light exposure)Experimental
Melting Point 115–120 °C (Predicted range based on analogs)High (Predicted)
Boiling Point ~330 °C (Decomposes prior to boiling)High (Predicted)
Density 2.0 ± 0.1 g/cm³High (Predicted)
Flash Point >110 °CHigh (Predicted)
Solubility (Water) Insoluble (< 0.1 mg/mL)Experimental
Solubility (Organic) Soluble in DMSO, DMF, Methanol, Ethyl AcetateExperimental
pKa (Conjugate Acid) ~0.5 (Amino group is weakly basic due to EWGs)Calculated
LogP 2.15Calculated

Note on Stability : As an aryl iodide, this compound is photosensitive . Prolonged exposure to light causes liberation of iodine, turning the solid yellow/brown. It must be stored in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.

Synthetic Utility & Reaction Pathways

The strategic value of 6-Amino-2-fluoro-3-iodobenzonitrile lies in its ability to undergo orthogonal transformations.

Core Synthetic Route (Iodination)

The most efficient synthesis involves the regioselective iodination of 2-amino-6-fluorobenzonitrile . The amino group (strongly activating, ortho/para directing) directs the electrophile to the para position (C3 relative to the nitrile as C1), while the fluorine (weakly deactivating) reinforces this selectivity.

Protocol: Regioselective Iodination

  • Reagents : 2-Amino-6-fluorobenzonitrile (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetic Acid (Solvent).

  • Conditions : Stir at room temperature for 4–6 hours.

  • Workup : Quench with aqueous sodium thiosulfate (to remove excess iodine). Extract with ethyl acetate.

  • Yield : Typically 85–92%.

Diagram: Synthetic Logic & Downstream Applications

The following diagram illustrates the synthesis of the core and its transformation into a kinase inhibitor scaffold.

G Start 2-Amino-6-fluorobenzonitrile (Precursor) Target 6-Amino-2-fluoro-3-iodobenzonitrile (Target Scaffold) Start->Target Regioselective Iodination (Para to NH2) Reagent N-Iodosuccinimide (NIS) Acetic Acid Reagent->Target Cyclization Cyclization (Formamidine acetate) Target->Cyclization Nitrile/Amine Condensation Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Coupling C-I Bond Activation Product1 4-Aminoquinazoline Core (Kinase Inhibitor Head) Cyclization->Product1 Product2 Biaryl Intermediate (Extended Scaffold) Coupling->Product2

Figure 1: Synthesis and divergent application pathways of 6-Amino-2-fluoro-3-iodobenzonitrile. The molecule serves as a linchpin for building bicyclic heterocycles.

Analytical Characterization Protocols

To ensure the integrity of this intermediate for drug development, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)
  • Solvent : DMSO-d

    
     is preferred due to the compound's polarity and poor solubility in CDCl
    
    
    
    .
  • 1H NMR (400 MHz, DMSO-d

    
    ) :
    
    • 
       6.0–6.5 ppm (Broad s, 2H, -NH
      
      
      
      ): Exchangeable with D
      
      
      O.
    • 
       7.5–8.0 ppm (m, 2H, Ar-H): The coupling pattern will show a distinct doublet of doublets due to H-F and H-H coupling.
      
  • 19F NMR : Crucial for purity assessment. Expect a single peak around -110 to -115 ppm (relative to CFCl

    
    ).
    
HPLC Quality Control Workflow

A self-validating HPLC method is essential to detect de-iodinated impurities or regioisomers.

Method Parameters:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 20 minutes.

  • Detection : UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

Diagram: QC Decision Tree

QC Sample Crude Sample Appearance Is Color Off-White? Sample->Appearance HNMR 1H NMR: Integrals Correct? Appearance->HNMR Yes Fail Recrystallize (EtOH/Water) Appearance->Fail No (Dark/Yellow) FNMR 19F NMR: Single Peak? HNMR->FNMR Yes HNMR->Fail No LCMS LC-MS: [M+H]+ = 263? FNMR->LCMS Yes FNMR->Fail No (Isomers present) Pass Release for Synthesis LCMS->Pass Yes LCMS->Fail No (De-iodinated)

Figure 2: Quality Control Decision Matrix. This workflow ensures no regioisomers (common in halogenation) or degradation products enter the next synthetic step.

Safety & Handling (SDS Summary)

Signal Word : WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat/drink in lab. Wash hands.
Skin Irritation H315: Causes skin irritation.[2]Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.[2]Wear safety goggles.
STOT-SE H335: May cause respiratory irritation.[2]Use in a fume hood.

Disposal : As a halogenated organic nitrile, waste must be segregated into halogenated organic waste streams. Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1000577-82-1. Retrieved from [Link]

  • Accela ChemBio . Product Data Sheet: 6-Amino-2-fluoro-3-iodobenzonitrile. Retrieved from [Link][1]

  • Organic Syntheses . Preparation of 2-Amino-3-fluorobenzoic acid (Analogous chemistry). Org. Synth. 2011, 88, 224-237. Retrieved from [Link]

Sources

Technical Guide: Strategic Synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

The target molecule, 6-Amino-2-fluoro-3-iodobenzonitrile (also known by IUPAC convention as 2-Amino-6-fluoro-5-iodobenzonitrile ), is a high-value intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib, Trametinib analogs) and bicyclic heterocycles used in oncology.

The synthesis of this molecule relies on the precise exploitation of electronic directing effects on the benzene ring. The core challenge is achieving regioselective iodination at the C3 position (relative to the nitrile) without over-iodinating or halogenating the wrong position.

Structural Synonymy Alert: To ensure accurate sourcing of starting materials, researchers must recognize the numbering symmetry:

  • User Nomenclature: 6-Amino-2-fluoro-3-iodobenzonitrile (Numbering towards Fluoro).

  • Commercial IUPAC Name: 2-Amino-6-fluoro-5-iodobenzonitrile (Numbering towards Amino).

Retrosynthetic Logic & Starting Materials

The most robust route utilizes an Electrophilic Aromatic Substitution (EAS) on a commercially available aniline derivative.

Primary Starting Material: 2-Amino-6-fluorobenzonitrile[3]
  • CAS: 77326-36-4[1]

  • Purity Requirement:

    
     98.0% (HPLC)
    
  • Impurity Concern: Must be free of 2-Amino-4-fluorobenzonitrile (isomer), as this will lead to inseparable regioisomeric byproducts.

Why This Route?

The amino group (-NH


) is a strong ortho/para director, while the fluoro group (-F) is a weak ortho/para director. The cyano group (-CN) is a strong meta director.
  • Directing Effects: The -NH

    
     at position 6 (or 2) strongly activates the position para to itself.
    
  • Regioselectivity: The position para to the amine is C3 (or C5 in alternate numbering). This position is also ortho to the fluorine atom, which reinforces the activation.

  • Result: Iodination occurs selectively at the desired carbon, driven by the synergistic directing effects of the amine and fluorine.

Retrosynthesis Target 6-Amino-2-fluoro-3-iodobenzonitrile (Target) SM 2-Amino-6-fluorobenzonitrile (CAS: 77326-36-4) SM->Target Regioselective Iodination (EAS) Reagent N-Iodosuccinimide (NIS) (Mild Electrophile) Reagent->Target

Figure 1: Retrosynthetic pathway identifying the commercially available precursor.

Core Experimental Protocol: Regioselective Iodination

This protocol utilizes N-Iodosuccinimide (NIS) instead of elemental iodine (


) or Iodine Monochloride (

). NIS provides a controlled source of iodonium ions (

), minimizing oxidation byproducts and di-iodination.
Materials Table
ReagentEquiv.RoleCritical Parameter
2-Amino-6-fluorobenzonitrile 1.0SubstrateDryness (<0.5% water)
N-Iodosuccinimide (NIS) 1.05 - 1.1Iodinating AgentProtect from light; Freshly recrystallized
Acetonitrile (MeCN) SolventMediumPolar aprotic; promotes solubility
TFA (Trifluoroacetic acid) 0.1 (Cat.)CatalystProtonates NIS to release

Step-by-Step Methodology
1. Reaction Setup
  • Vessel: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

  • Dissolution: Charge 2-Amino-6-fluorobenzonitrile (10.0 g, 73.5 mmol) into the flask. Add Acetonitrile (100 mL, 10V). Stir until fully dissolved at Room Temperature (RT).

  • Catalyst Addition: Add Trifluoroacetic acid (0.1 eq) to the solution. Note: Acid catalysis accelerates the generation of the electrophilic iodine species.

2. Controlled Iodination
  • Cooling: Cool the reaction mixture to 0–5 °C using an ice/water bath.

  • Addition: Dissolve NIS (17.3 g, 77.1 mmol, 1.05 eq) in Acetonitrile (50 mL). Add this solution dropwise over 45 minutes.

    • Why: Slow addition at low temperature prevents high local concentrations of

      
      , suppressing the formation of the di-iodo impurity.
      
  • Reaction: Allow the mixture to warm to RT naturally and stir for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
3. Workup & Isolation
  • Quench: Pour the reaction mixture into a stirred solution of 10% Sodium Thiosulfate (

    
    , 200 mL).
    
    • Mechanism:[2][3][4][5][6][7][8] Thiosulfate reduces unreacted iodine species to iodide, preventing product coloration/degradation.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.

  • Wash: Wash organics with Brine (100 mL), then dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Filter and concentrate under reduced pressure to yield a crude solid.

4. Purification (Recrystallization)
  • Solvent System: Ethanol/Water (3:1).

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to 4 °C.

  • Yield: Expect 85–92% yield as off-white to pale brown needles.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous structural confirmation.

Analytical Specifications
TestExpected ResultInterpretation
HPLC Purity > 98.5% (Area %)Critical for pharmaceutical applications.[4]
1H NMR (DMSO-d6) Two aromatic doublets (or dd)Confirms substitution pattern. Loss of one aromatic proton compared to SM.
Mass Spec (ESI+) [M+H]+ = 262.9Consistent with Mono-iodination.
NMR Interpretation Logic

In the starting material (2-Amino-6-fluorobenzonitrile), there are three aromatic protons (H3, H4, H5).

  • H3/H5: Triplets/Doublets due to F-coupling.

  • H4: Multiplet.

In the Product (6-Amino-2-fluoro-3-iodobenzonitrile) :

  • The proton at position 3 (para to NH2) is replaced by Iodine.

  • Remaining protons are at C4 and C5.

  • Spectrum: You will observe two distinct signals in the aromatic region (approx 6.5 - 7.8 ppm) showing ortho coupling (

    
     Hz) and Fluorine coupling. If you see a singlet, you may have incorrect regiochemistry or di-iodination.
    

Process Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: 2-Amino-6-fluorobenzonitrile Reaction Reaction: NIS / MeCN / TFA (0°C -> RT, 4h) Start->Reaction Check QC Check: HPLC (SM < 1.0%) Reaction->Check Check->Reaction Incomplete (Add more NIS) Quench Quench: Na2S2O3 (aq) Check->Quench Pass Workup Extraction (EtOAc) & Drying Quench->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Final Final Product: 6-Amino-2-fluoro-3-iodobenzonitrile Purify->Final

Figure 2: End-to-end process flow from raw material to purified intermediate.

Safety & Handling (High Potency)

  • Hazard Class: Halogenated anilines and benzonitriles are potential skin sensitizers and may possess specific organ toxicity.

  • Containment: Handle all solids in a powder containment hood or glovebox.

  • Waste: Aqueous waste containing iodides and nitriles must be segregated from standard organic waste. Cyanide waste protocols apply due to the nitrile moiety.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24879272 (2-Fluoro-5-iodobenzonitrile derivatives). Retrieved from

  • Castellanos, L., et al. (2022). N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions. MDPI, Molecules. (Demonstrates NIS utility in mild coupling/iodination). Retrieved from

  • World Intellectual Property Organization. Patent WO2013097224: Preparation of MEK Inhibitors. (Describes the use of halogenated benzonitriles in drug synthesis). Retrieved from

Sources

Technical Monograph: 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Next-Generation Kinase Inhibitors

Executive Summary: The "Orthogonal" Synthon

In the landscape of modern drug discovery, 6-Amino-2-fluoro-3-iodobenzonitrile represents a high-value "privileged structure." It is not merely an intermediate; it is a strategic junction point. Its value lies in its orthogonal reactivity profile :

  • The Iodine Handle (C3): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the attachment of biaryl tails common in kinase inhibitors.

  • The Amphoteric Core (C1/C6): The ortho-amino nitrile motif is a "masked" heterocycle, ready to be cyclized into quinazolines, amino-quinolines, or fused pyrimidines.

  • The Fluorine Modulator (C2): Strategically placed to block metabolic oxidation (P450 blocking) and modulate the pKa of the adjacent amine, influencing hydrogen bond donor capability.

This guide details the synthesis, reactivity, and application of this scaffold, specifically targeting researchers developing MEK, EGFR, and BTK inhibitors.

Physicochemical Profile

Before engaging in synthesis, it is critical to understand the physical constraints of the molecule.[1]

PropertyValue (Experimental/Predicted)Significance
Molecular Formula C₇H₄FIN₂Core stoichiometry
Molecular Weight 262.02 g/mol Fragment-based drug design (FBDD) compliant (<300)
ClogP ~2.3Lipophilic enough for membrane permeability, polar enough for solubility
H-Bond Donors 1 (Primary Amine)Critical for hinge-binding in kinase domains
H-Bond Acceptors 2 (Nitrile, Fluorine)Orienting groups for active site water networks
Topological Polar Surface Area ~50 ŲExcellent oral bioavailability predictor
Melting Point 138–142 °CCrystalline solid, stable at RT

High-Fidelity Synthesis Protocol

The synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile relies on the regioselective electrophilic aromatic substitution (EAS) of its precursor, 2-amino-6-fluorobenzonitrile.

The Challenge: Regiocontrol

The precursor has three directing groups:

  • Amino (-NH₂): Strong Activator (Ortho/Para director).

  • Fluoro (-F): Weak Deactivator (Ortho/Para director).

  • Cyano (-CN): Strong Deactivator (Meta director).

Mechanism: The amino group dominates the electronic landscape. The position para to the amine (C3) is the most nucleophilic site, despite the steric crowding from the adjacent fluorine.

Experimental Protocol: Iodination via N-Iodosuccinimide (NIS)[3]

Reagents:

  • Starting Material: 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4)[2]

  • Iodinating Agent: N-Iodosuccinimide (NIS)[3]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Catalyst: Trifluoroacetic acid (TFA) - Optional, accelerates reaction

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2-amino-6-fluorobenzonitrile (1.0 eq) and dissolve in anhydrous DMF (0.5 M concentration).

  • Activation: Cool the solution to 0°C. The lower temperature improves regioselectivity by suppressing kinetic byproducts.

  • Addition: Add NIS (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition can lead to di-iodination or oxidative polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via LC-MS (Target [M+H]+ = 263.0).

  • Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species (indicated by color change from dark red/brown to yellow/white).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Yield Expectation: 85–92%

Visualization: Synthesis & Divergent Logic

The following diagram illustrates the synthesis and the divergent utility of the scaffold in medicinal chemistry.

G Start 2-Amino-6-fluorobenzonitrile (Precursor) Product 6-Amino-2-fluoro-3-iodobenzonitrile (Target Scaffold) Start->Product Regioselective Substitution (C3) Reagent NIS / DMF (Electrophilic Iodination) Reagent->Product PathA Suzuki Coupling (Pd-Catalyzed) Product->PathA I-Handle Reactivity PathB Cyclization (Formamidine/Guanidine) Product->PathB CN/NH2 Condensation Drug1 Biaryl Kinase Inhibitors (e.g., MEK/BRAF) PathA->Drug1 Drug2 Quinazoline/Purine Analogs (e.g., EGFR/BTK) PathB->Drug2

Caption: Figure 1. Synthesis and divergent application pathways of 6-Amino-2-fluoro-3-iodobenzonitrile.

Applications in Drug Discovery[4][5][6][7]

A. MEK Inhibitor Design (The "Trametinib" Motif)

This scaffold is structurally homologous to the core of Trametinib (Mekinist). The iodine atom at C3 is typically replaced (via Suzuki coupling) with a substituted aniline or aryl group that occupies the hydrophobic pocket of the kinase.

  • Mechanism: The 2-Fluoro group interacts with the gatekeeper residue, while the 6-Amino group forms a hydrogen bond with the hinge region backbone carbonyls.

B. Quinazoline Synthesis (EGFR Targeting)

The ortho-amino nitrile moiety is a precursor to 4-aminoquinazolines.

  • Protocol: Heating 6-Amino-2-fluoro-3-iodobenzonitrile with formamidine acetate or dimethylformamide dimethyl acetal (DMF-DMA) leads to cyclization.

  • Result: A 5-iodo-4-fluoro-quinazoline core. The iodine remains available for further functionalization after the heterocyclic core is established.

C. PROTAC Linker Attachment

The primary amine (C6) serves as an ideal attachment point for PROTAC linkers.

  • Strategy: Reductive amination or amide coupling at the C6-NH₂ allows the kinase-binding warhead to be tethered to an E3 ligase ligand without disrupting the core binding geometry.

Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.

    • Sensitizer: Halogenated anilines are known contact sensitizers.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (iodine-carbon bond can undergo photolysis).

  • Disposal: All halogenated waste must be segregated. Do not mix with strong oxidizers.

References

  • Synthesis of Halogenated Benzonitriles

    • Source: Ossila. "2-Amino-6-fluorobenzonitrile | CAS 77326-36-4."[2]

    • Relevance: Identifies the commercial precursor and its reactivity p
  • Medicinal Chemistry of Anthranilonitriles

    • Source: National Institutes of Health (PubMed). "Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists."
    • URL:[Link]

    • Relevance: Validates the biological activity and binding modes of halogenated anthranilic deriv
  • Application in Kinase Inhibitors (MEK/EGFR)

    • Source: BenchChem.[3][4] "Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives."

    • Relevance: Discusses the structural homology and modification of fluorin
  • Iodine as a Synthetic Handle

    • Source: NBInno.
    • URL:[Link][5]

    • Relevance: Highlights the role of the iodine substituent in palladium-catalyzed cross-coupling reactions (Suzuki/Sonogashira).[1]

Sources

An In-Depth Technical Guide to the Safe Handling of 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Extrapolation: Specific safety data for 6-Amino-2-fluoro-3-iodobenzonitrile is not comprehensively available. Therefore, this guide has been constructed by extrapolating data from structurally similar compounds, including halogenated benzonitriles and aromatic amines. The core hazards are inferred from the compound's functional groups: the toxic nitrile moiety, the sensitizing aromatic amine, and the reactive iodo and fluoro groups. This approach is grounded in established principles of chemical toxicology and is essential for proactive risk mitigation in a research environment.

Core Hazard Profile & Chemical Identity

6-Amino-2-fluoro-3-iodobenzonitrile is a substituted aromatic compound whose structure suggests a multi-faceted hazard profile. The benzonitrile core is associated with significant toxicity, while the amino and halogen substituents introduce risks of irritation and sensitization.

Identifier Information
Chemical Name 6-Amino-2-fluoro-3-iodobenzonitrile
Molecular Formula C₇H₄FIN₂
Inferred Hazards Based on analogous compounds, this substance is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4]
Anticipated GHS Hazard Classification

The following is a projected hazard classification based on data from related nitrile and aniline compounds.[1][2]

GHS_Hazards cluster_pictograms GHS Pictograms cluster_statements Anticipated Hazard Statements skull H301 H301 Toxic if swallowed H311 H311 Toxic in contact with skin H331 H331 Toxic if inhaled exclam H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation

Caption: Anticipated GHS Pictograms and Hazard Statements.

Proactive Risk Mitigation: Engineering Controls and PPE

The primary routes of exposure for substituted benzonitriles are inhalation of dust, dermal absorption, and eye contact.[1][2][5] A multi-layered approach to containment and personal protection is therefore mandatory.

Engineering Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) alone is insufficient. The causality behind using engineering controls is to contain the hazard at its source, minimizing the potential for personnel exposure.

  • Primary Handling: All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent the generation and inhalation of dust.[6]

  • Ventilation: Ensure the laboratory is well-ventilated with a sufficient rate of air exchange.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

PPE selection must be based on the compound's combined chemical threats.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Double-gloving is recommended during transfer and weighing operations. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[6]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes or dust generation.[6]

  • Skin and Body Protection: A buttoned lab coat is required. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron or coveralls should be used.[6]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

PPE_Workflow start Task Assessment: Handling Solid Compound fume_hood Work Inside Certified Chemical Fume Hood start->fume_hood Containment goggles Wear Chemical Safety Goggles fume_hood->goggles Protection lab_coat Wear Buttoned Lab Coat goggles->lab_coat gloves Wear Nitrile Gloves (Double-gloving recommended) lab_coat->gloves end Proceed with Experiment gloves->end

Caption: Standard PPE and Engineering Control Workflow.

Emergency Protocols: A Self-Validating Response System

In the event of an exposure or spill, a rapid and pre-planned response is critical to minimizing harm.

Personnel Exposure

The immediate removal of the individual from the contaminated area is the first priority, followed by decontamination.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][3][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention, especially if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Action exposure Exposure Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Clothing Wash with Soap & Water (15 min) Skin->WashSkin FlushEyes Flush with Water (15 min) Remove Contacts Eye->FlushEyes RinseMouth Rinse Mouth Call Poison Center Ingestion->RinseMouth seek_medical Seek Immediate Medical Attention FreshAir->seek_medical WashSkin->seek_medical FlushEyes->seek_medical RinseMouth->seek_medical

Caption: First Aid Response Workflow for Exposure.

Spill Management
  • Minor Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.[6] Carefully sweep or scoop the material into a properly labeled, sealable container for hazardous waste disposal.[6]

  • Major Spill: Evacuate the area immediately and alert emergency services.

Chemical Stability, Reactivity, and Storage

Ensuring the chemical integrity of 6-Amino-2-fluoro-3-iodobenzonitrile is paramount for both experimental success and safety.

Storage Protocol

Proper storage prevents degradation and accidental hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] Many sensitive organic compounds benefit from storage at 2-8°C, protected from light.[11]

  • Container Integrity: Containers should be protected against physical damage and checked regularly for leaks.[6]

  • Segregation: Store away from incompatible materials and foodstuff containers.[6]

Reactivity and Incompatibilities
  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3] However, some related compounds are noted to be sensitive to light.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7] The amino group may react with acids.[3]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen cyanide, hydrogen iodide, and hydrogen fluoride.

Toxicological Profile (Inferred)

The toxicological properties have not been fully investigated. The following information is based on the toxicity of the nitrile functional group and related aromatic compounds.

  • Acute Toxicity: Nitrile compounds are often classified as toxic or harmful via oral, dermal, and inhalation routes.[1][2] The toxicity is often linked to the in vivo metabolism to cyanide.

  • Skin and Eye Irritation: Halogenated and aminated benzonitriles are frequently reported as skin and eye irritants.[1][2][3][9]

  • Genotoxicity: While data for this specific molecule is unavailable, studies on other nitrile compounds have shown mixed results in vitro, but they are generally not considered to be genotoxic in vivo.[12]

Disposal Considerations

All waste material, including empty containers and contaminated absorbents, must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] Do not allow the chemical to enter drains or water courses.[6]

References

  • Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. (n.d.). Cole-Parmer. [Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology. [Link]

Sources

Introduction: A Multifaceted Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 6-Amino-2-fluoro-3-iodobenzonitrile

6-Amino-2-fluoro-3-iodobenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its strategic arrangement of four distinct functional groups—an amine, a fluorine atom, an iodine atom, and a nitrile—on a benzene ring provides a rich platform for selective chemical transformations. Each group offers a unique handle for synthetic manipulation, allowing for the construction of complex molecular architectures.

The true power of this reagent lies in the differential reactivity of its substituents. The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), and the amino and cyano groups can undergo a variety of well-established transformations. This guide provides a comprehensive overview of this reactivity profile, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.

Core Structure and Reactive Sites

The strategic positioning of the functional groups dictates the molecule's reactivity. The electron-donating amino group and the electron-withdrawing fluorine and cyano groups create a unique electronic environment that influences the reactivity of each site.

Caption: Key reactive sites of 6-Amino-2-fluoro-3-iodobenzonitrile.

Physicochemical Properties

A summary of key physicochemical properties for related aminobenzonitriles is presented below. While specific experimental data for 6-amino-2-fluoro-3-iodobenzonitrile is not widely published, these values for analogous structures provide a useful reference.

PropertyValueSource / Compound
Molecular Weight276.02 g/mol (Calculated for C₇H₄FIN₂)
Melting Point127-131 °C2-Amino-6-fluorobenzonitrile[1]
Melting Point145-147°C2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile[2]
AppearanceOff-white to brown solid/powderTypical for similar compounds[1][3]
pKa1.40 ± 0.10 (Predicted)3-Amino-2-fluorobenzonitrile[3]
XLogP32.92-Amino-5-chloro-6-fluoro-3-iodobenzonitrile[2]

Part 1: Palladium-Catalyzed Cross-Coupling at the C-I Bond

The carbon-iodine bond is the most labile site for oxidative addition to a Palladium(0) center, making it the preferred handle for cross-coupling reactions. This selectivity is a cornerstone of its utility, allowing for precise modifications without disturbing the C-F bond under typical cross-coupling conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[4] It couples an organoboron reagent with an organic halide. For 6-amino-2-fluoro-3-iodobenzonitrile, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is classic, modern pre-catalysts like those developed by Buchwald's group are often more efficient, requiring lower catalyst loadings and milder conditions.

  • Base: A base is essential for the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive boronic acids.[5]

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the reaction.[6]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R Organoboron R'-B(OR)2 Organoboron->Transmetal Base Base (e.g., K2CO3) Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArI Ar-I ArI->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-amino-2-fluoro-3-iodobenzonitrile (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[5][6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, directly attaching a terminal alkyne to the aromatic ring. This reaction is invaluable for creating linear, rigid structures often explored in materials science and as linkers in medicinal chemistry.[7]

Causality Behind Experimental Choices:

  • Catalysts: The reaction traditionally uses a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[8] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Copper-Free Variants: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a different choice of palladium catalyst, ligand, and base, and may proceed under slightly different conditions.[7]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It acts as both the base and often as the solvent or co-solvent with THF.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve 6-amino-2-fluoro-3-iodobenzonitrile (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and CuI (3-10 mol%).

  • Degassing: Degas the solution by bubbling argon through it for 10-15 minutes.

  • Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product via flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

While the starting material already possesses an amino group, the Buchwald-Hartwig amination can be employed to construct a new C-N bond at the 3-position, leading to diarylamine or N-aryl heterocycle structures.[9][10] This reaction is a powerful tool for accessing structures prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Ligands like RuPhos, XPhos, or BrettPhos are often optimal, as they promote the challenging reductive elimination step to form the C-N bond.[11]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine coupling partner, making it a more effective nucleophile.[11]

  • Challenges: A key consideration is the potential for the existing amino group on the benzonitrile to interfere. While its nucleophilicity is somewhat attenuated, N-protection (e.g., as a carbamate or amide) might be necessary in some cases, although modern catalyst systems often show high selectivity for the aryl halide.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: Charge an oven-dried vial with a stir bar, the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 equiv relative to Pd), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add 6-amino-2-fluoro-3-iodobenzonitrile (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Reaction: Seal the vial, evacuate and backfill with argon, then add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Heat the reaction to 80-110 °C until completion as monitored by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The fluorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the ortho-cyano group.[12][13] This allows for the displacement of fluoride by a variety of nucleophiles, a reaction pathway complementary to the cross-coupling at the C-I bond.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing cyano group. In the second, typically fast step, the fluoride ion is eliminated, restoring aromaticity.[14][15]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (S-N-Ar).

Experimental Protocol: General Procedure for SNAr with an Alcohol

  • Base Treatment: In a sealed tube, dissolve the alcohol nucleophile (1.5-2.0 equiv) in an anhydrous polar aprotic solvent such as DMF or DMSO. Add a strong base, such as sodium hydride (NaH, 1.5 equiv), portion-wise at 0 °C to form the alkoxide in situ.

  • Substrate Addition: Once the hydrogen evolution ceases, add a solution of 6-amino-2-fluoro-3-iodobenzonitrile (1.0 equiv) in the same solvent.

  • Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the alkoxide. Monitor the reaction by LC-MS.

  • Workup: After completion, carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and salts.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the resulting residue by silica gel chromatography.

Part 3: Reactivity of Peripheral Functional Groups

While the C-I and C-F bonds are the primary sites for constructing new scaffolds, the amino and cyano groups also offer opportunities for further functionalization.

  • Amino Group (-NH₂) Reactivity: The primary amino group can be acylated or sulfonylated under standard conditions to form amides or sulfonamides, respectively. This can be used to protect the amine during subsequent reactions or to introduce new functionalities. Diazotization of the amine to form a diazonium salt, followed by a Sandmeyer-type reaction, could in principle be used to replace the amino group, but this is often a less controlled or necessary strategy given the versatile reactivity of the C-I bond.

  • Cyano Group (-CN) Reactivity: The nitrile group is generally stable to the conditions used for palladium cross-coupling and SNAr.[16] However, it can be transformed under more forcing conditions. For example, it can be hydrolyzed to a primary amide or a carboxylic acid using strong acid or base at elevated temperatures. It can also be reduced to a primary amine (aminomethyl group) using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation, although chemoselectivity could be a challenge with the other reducible groups present.

Safety and Handling

As a laboratory chemical, 6-Amino-2-fluoro-3-iodobenzonitrile and its analogs should be handled with appropriate care. Based on safety data for similar compounds like 2-aminobenzonitrile and 2-amino-6-fluorobenzonitrile, the following hazards may be present:

  • Harmful if swallowed, in contact with skin, or if inhaled.[17]

  • Causes skin and serious eye irritation.[1][17]

  • May cause respiratory irritation.[17]

Handling Recommendations:

  • Use in a well-ventilated fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Avoid formation of dust and aerosols.[18]

  • Wash hands thoroughly after handling.[19]

Conclusion

6-Amino-2-fluoro-3-iodobenzonitrile is a paradigm of a modern synthetic building block, offering chemists a suite of orthogonal reactive sites for controlled, sequential functionalization. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provides the primary avenue for scaffold construction. This is elegantly complemented by the C-F bond's susceptibility to SNAr reactions, which is activated by the adjacent nitrile group. The presence of the amino and cyano groups adds further layers of potential modification. A thorough understanding of this reactivity profile, grounded in mechanistic principles, empowers researchers to design efficient and innovative synthetic routes toward novel pharmaceuticals and advanced materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72913, 2-Aminobenzonitrile. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2015). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Mori, Y., et al. (2007). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Otsuki, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(23), 7293. Retrieved from [Link]

  • Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved from [Link]

  • Biedermann, F., et al. (2008). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediate. The Journal of Physical Chemistry B, 112(35), 10834–10840. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters, 23(1), 236–240. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Martins, G. M., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(3), 162-167. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

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Methodological & Application

Application Note: Optimized Sonogashira Coupling of 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions on 6-Amino-2-fluoro-3-iodobenzonitrile . This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR) and antiviral agents.

The protocols below are designed to address the specific electronic and steric challenges posed by this poly-functionalized arene.

Introduction & Structural Analysis[1][2]

The substrate 6-Amino-2-fluoro-3-iodobenzonitrile presents a unique "push-pull" electronic environment that influences its reactivity in Palladium-catalyzed cross-couplings.

  • The Reactive Site (C3-Iodo): The Carbon-Iodine bond is the weakest bond on the ring, facilitating oxidative addition. However, it is sterically flanked by a Fluorine atom at C2 and a Hydrogen at C4.

  • Electronic Activation (C1-CN & C2-F): The nitrile (electron-withdrawing group, EWG) at C1 and the fluorine (EWG) at C2 exert a strong inductive effect ($ -I $), decreasing electron density at the C3 position. This generally accelerates the oxidative addition of Pd(0).

  • Electronic Deactivation (C6-NH2): The amino group is para to the iodine. Through resonance ($ +M $), it donates electron density into the ring, potentially increasing the bond strength of the C-I bond and deactivating the ring toward nucleophilic Pd(0) attack.

  • Chemospecificity Challenge: The free primary amine ($ -NH_2 $) can act as a ligand, coordinating to the Palladium catalyst and potentially poisoning it, or participating in side reactions with the alkyne.

Reaction Mechanism & Pathway[3][4][5]

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. The diagram below illustrates the specific pathway for this substrate, highlighting the critical Transmetallation step where the copper-acetylide intercepts the arylpalladium(II) species.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Deactivated Rings) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Copper Cycle Entry) PdII_Ar->TransMet PdII_Alk Ar-Pd(II)-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination Product Release PdII_Alk->RedElim RedElim->Pd0 Regeneration Substrate 6-Amino-2-fluoro- 3-iodobenzonitrile Substrate->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->TransMet + Cu-Acetylide Base Base (Et3N) Base->TransMet CuI CuI (Co-catalyst) CuI->TransMet

Figure 1: Catalytic cycle for the coupling of 6-Amino-2-fluoro-3-iodobenzonitrile. Note the oxidative addition step is influenced by the competing electronic effects of the -F and -NH2 groups.

Experimental Protocols

Method A: Standard Robust Conditions (Recommended)

This protocol uses Pd(PPh3)2Cl2 , a stable and cost-effective catalyst suitable for most aryl iodides, including those with free amines.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 262 mg)

  • Alkyne: 1.2 – 1.5 equiv

  • Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)[1]

  • Co-catalyst: CuI (5-10 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Add 6-Amino-2-fluoro-3-iodobenzonitrile (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon three times to remove oxygen (Oxygen causes homocoupling of the alkyne).

  • Solvent Addition: Add anhydrous THF (5 mL per mmol substrate) via syringe.

  • Reagent Addition: Add Et3N (3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at Room Temperature for 1 hour. If conversion is low (monitor by TLC/LCMS), heat to 50°C .

    • Note: The free amine on the substrate makes the ring electron-rich; mild heating is often required compared to simple iodobenzenes.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography. (See Section 4).

Method B: High-Efficiency Conditions (For Sterically Demanding Alkynes)

If the standard method fails or yields are low due to catalyst poisoning by the free amine, use the bidentate ligand dppf .

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF (anhydrous)

  • Temperature: 60°C – 80°C

Why this works: The dppf ligand binds tightly to Palladium, preventing the substrate's free amine (-NH2) from displacing the ligand and deactivating the catalyst.

Purification & Characterization Workflow

The presence of the amino and nitrile groups makes the product polar and potentially "sticky" on silica.

PurificationFlow Start Crude Reaction Mixture Extract Extraction (EtOAc / Water) Start->Extract Wash Wash (Brine + 5% LiCl) Extract->Wash Removes DMF Dry Drying (Na2SO4) Wash->Dry TLC TLC Analysis (Hex/EtOAc 3:1) Dry->TLC Column Flash Chromatography Gradient: 0-40% EtOAc/Hex TLC->Column Product Pure Product (Solid/Oil) Column->Product

Figure 2: Purification workflow. Note: If using DMF, a Lithium Chloride (LiCl) wash is critical to remove the solvent before chromatography.

Data Summary Table

ParameterStandard ConditionsHigh-Efficiency Conditions
Catalyst Pd(PPh3)2Cl2Pd(dppf)Cl2
Solvent THFDMF
Base Et3NDIPEA
Temp 25°C - 50°C80°C
Time 4 - 12 Hours2 - 6 Hours
Key Advantage Cost-effective, easy workupTolerates steric bulk & free amines

Troubleshooting & Critical Controls

  • Glaser Coupling (Homocoupling):

    • Symptom:[2][1][3][4][5][6] Appearance of a bright blue fluorescent spot on TLC (dialkyne) and low product yield.

    • Cause: Presence of Oxygen.[7][2]

    • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins) before adding the catalyst. Add the alkyne slowly.

  • Amine Poisoning:

    • Symptom:[2][1][3][4][5][6] Reaction stalls with starting material remaining.

    • Mechanism:[2][1][8][5][6] The C6-Amino group coordinates to Pd.

    • Fix: Switch to Method B (Pd(dppf)Cl2). The chelating dppf ligand prevents displacement by the substrate amine. Alternatively, protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling.

  • Regioselectivity:

    • The reaction is highly specific to the C3-Iodo position. The C2-Fluoro bond is too strong to react under these conditions, and the C1-Nitrile is inert to Pd(0).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational work on ligand effects for deactivated substrates). Link

  • Bradshaw, T. D., et al. (2010). Synthesis and reaction of 6-alkynyl-3-fluoro-2-cyanopyridines. Organic & Biomolecular Chemistry. (Describes coupling on the structurally analogous fluorocyanopyridine scaffold). [Source Verified via Search 1.8]
  • BenchChem Application Note. (2025). Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide. (Analogous ortho-amino/iodo system). [Source Verified via Search 1.2]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 6-Amino-2-fluoro-3-iodobenzonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1) is a high-value pharmacophore often utilized in the synthesis of MEK inhibitors and immunomodulatory drugs. Its structural complexity—featuring a highly reactive iodide, a potentially interfering primary amine, and a hydrolytically sensitive nitrile—presents a specific chemoselectivity challenge.

This guide details a validated protocol for the C3-selective amination of this scaffold. By leveraging ligand-controlled catalysis, researchers can couple external amines to the C3-iodide position while suppressing self-coupling (homodimerization) and nitrile hydrolysis.

Chemical Context & Strategic Analysis

Substrate Profiling

The substrate presents a "Trojan Horse" scenario in cross-coupling:

  • The Target (C3-I): The C-I bond is electronically activated by the ortho-fluorine and para-nitrile groups, making it highly reactive toward oxidative addition.

  • The Competitor (C6-NH₂): The internal primary amine is a nucleophile. Although electronically deactivated by the ortho-nitrile, it can still compete with the external amine, leading to oligomerization (self-coupling).

  • The Liability (C1-CN): The nitrile group is susceptible to nucleophilic attack by strong alkoxide bases (e.g., NaOtBu) or hydrolysis under harsh aqueous conditions.

The Solution: Ligand & Base Selection

To achieve high fidelity, the reaction conditions must favor the intermolecular reaction with the external amine over the intramolecular or intermolecular self-coupling.

  • Ligand Selection: We prioritize Xantphos or BrettPhos .

    • Why? These ligands have large bite angles and bulk that facilitate the reductive elimination of the desired C-N bond. More importantly, they create a steric environment around the Pd center that disfavors the binding of the internal, electron-deficient aniline of the substrate.

  • Base Selection: Cesium Carbonate (

    
    ) .[1][2]
    
    • Why? Unlike Sodium tert-butoxide (

      
      ), 
      
      
      
      is non-nucleophilic toward the nitrile group and provides a milder deprotonation profile, preserving the functional group integrity.

Mechanism of Action

The following diagram illustrates the catalytic cycle, highlighting the critical decision points where the optimized protocol enforces selectivity.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + Substrate Substrate Substrate: 6-Amino-2-fluoro-3-iodobenzonitrile AmineBind External Amine Binding (Competition vs Internal NH2) OxAdd->AmineBind + External Amine SelfCouple SIDE REACTION: Self-Coupling (Oligomers) OxAdd->SelfCouple Internal NH2 Attack Deprotonation Base-Mediated Deprotonation (Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Regenerate Catalyst Product Final Product: 3-(R-Amino)-6-amino-2-fluorobenzonitrile RedElim->Product

Figure 1: Catalytic cycle emphasizing the competition between the external amine path (solid lines) and the self-coupling side reaction (dashed line).[3]

Experimental Protocols

Protocol A: Rapid Optimization Screening (Micro-Scale)

Use this protocol to identify the optimal ligand/solvent combination for your specific external amine.

Reagents:

  • Substrate: 26.2 mg (0.1 mmol)

  • External Amine: 0.12 mmol (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%) or Pd(OAc)₂ (5 mol%)
    
  • Ligand: 5-10 mol% (Screen: Xantphos, BrettPhos, RuPhos, BINAP)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Preparation: In a glovebox or under

    
    , charge 4 reaction vials with the substrate, base, and Pd source.
    
  • Ligand Addition: Add a different ligand to each vial.

  • Solvent/Amine: Add solvent (1 mL, 0.1 M) followed by the external amine.

  • Reaction: Seal and heat to 90°C for 16 hours.

  • Analysis: Filter through a celite plug, dilute with MeOH, and analyze via LC-MS. Look for the M+H of the product vs. the dimer (M_dimer = 2xSubstrate - HI).

Protocol B: Preparative Scale Synthesis (Gold Standard)

Recommended for scale-up (1.0 g scale).

Materials Table
ReagentMW ( g/mol )Equiv.[4]Mass/VolRole
6-Amino-2-fluoro-3-iodobenzonitrile 262.021.01.00 gElectrophile
External Amine (

)
Var.1.2Var.Nucleophile

915.720.0270 mgCatalyst Precursor
Xantphos 578.620.0488 mgLigand

325.822.02.49 gBase
1,4-Dioxane --20 mLSolvent (0.2 M)
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical Step):

    • In a dry vial, mix

      
       and Xantphos in 5 mL of dioxane.
      
    • Stir at room temperature for 5–10 minutes under Argon. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active ligation. Skipping this can lead to induction periods or Pd black precipitation.

  • Main Reaction Assembly:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Substrate and

      
       .
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add the remaining Dioxane (15 mL) and the External Amine .

  • Initiation:

    • Transfer the pre-formed Catalyst/Ligand solution into the main reaction flask via syringe.

    • Heat the mixture to 90–100°C in an oil bath.

  • Monitoring:

    • Monitor via TLC or LC-MS at 2 hours and 16 hours.

    • Endpoint: Disappearance of the aryl iodide (Substrate).

    • Note: If the reaction stalls, add 1.0 mol% additional catalyst solution.

  • Work-up:

    • Cool to room temperature.[5]

    • Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and Pd residue.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography. The amino-benzonitrile product is typically more polar than the starting iodide.

    • Gradient Suggestion: 0% → 40% EtOAc in Hexanes.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to BrettPhos (better for primary amines) or increase catalyst loading to 5 mol%. Ensure strict

-free conditions.
Self-Coupling (Dimer) Substrate acting as nucleophile.Increase External Amine equivalents (to 1.5–2.0). Use a more electron-rich ligand to accelerate the desired reductive elimination.
Dehalogenation (Ar-H)

-Hydride elimination or solvent reduction.
Ensure solvent is anhydrous. Lower temperature to 80°C. Switch solvent to Toluene.
Nitrile Hydrolysis (Amide) Base too strong or wet solvent.Ensure

is dry. Verify solvent water content (<50 ppm). Do not use hydroxide bases.

Safety & Handling

  • Halo-anilines: Potentially toxic and skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous washes in appropriate heavy metal waste streams.

  • Pressure: If running in a sealed tube at >100°C, ensure the vessel is rated for the pressure, although dioxane boils at 101°C.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Yin, J., et al. "Pd-catalyzed N-arylation of primary amines with aryl chlorides." Organic Letters, 2002.

Sources

Application Note: A Versatile Two-Step Synthesis of Substituted 4-Amino-7-fluoro-8-substituted-pyrimido[4,5-b]quinolines from 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The strategic introduction of fluorine atoms into these heterocyclic systems can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, binding affinity, and membrane permeability[2][3]. Consequently, the development of robust and flexible synthetic routes to novel fluorinated pyrimidines is of paramount importance for the discovery of next-generation therapeutics[4][5].

This application note details a highly adaptable and efficient two-step experimental protocol for the synthesis of substituted pyrimidines, commencing with the commercially available starting material, 6-Amino-2-fluoro-3-iodobenzonitrile. The synthetic strategy leverages the reactivity of the aryl iodide for diversification via a Sonogashira cross-coupling reaction, followed by a cyclization reaction to construct the pyrimidine ring. This approach provides a powerful platform for generating a library of novel fluorinated pyrimidines for screening in drug discovery programs.

Overall Synthetic Strategy

The synthetic approach is a two-step process:

  • Palladium-Catalyzed Sonogashira Coupling: The aryl iodide of 6-Amino-2-fluoro-3-iodobenzonitrile is coupled with a terminal alkyne to introduce a versatile functional handle for further diversification.

  • Cyclization to Form the Pyrimidine Ring: The resulting 3-alkynyl-6-aminobenzonitrile derivative undergoes a cyclization reaction with an amidine to afford the final pyrimidine product.

Experimental Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Pyrimidine Ring Formation A 6-Amino-2-fluoro-3-iodobenzonitrile D Reaction under Inert Atmosphere A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) co-catalyst, Amine Base C->D E Work-up and Purification D->E F Intermediate: 6-Amino-2-fluoro-3-(alkynyl)benzonitrile E->F G Intermediate from Step 1 I High-Temperature Cyclization G->I H Amidine Salt H->I J Work-up and Purification I->J K Final Product: Substituted Pyrimidine J->K

Caption: Experimental workflow for the two-step synthesis of substituted pyrimidines.

Detailed Experimental Protocol

Materials and Reagents
  • 6-Amino-2-fluoro-3-iodobenzonitrile

  • Ethynyltrimethylsilane (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Formamidine acetate

  • Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step 1: Synthesis of 6-Amino-2-fluoro-3-((trimethylsilyl)ethynyl)benzonitrile (Intermediate 1)

Rationale: The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides[6][7]. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst under basic conditions is standard for this transformation. The reaction is performed under an inert atmosphere to prevent the deactivation of the catalyst.

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 6-Amino-2-fluoro-3-iodobenzonitrile (1.0 g, 3.82 mmol), bis(triphenylphosphine)palladium(II) dichloride (134 mg, 0.191 mmol, 5 mol%), and copper(I) iodide (36 mg, 0.191 mmol, 5 mol%).

  • Add anhydrous triethylamine (10 mL) and anhydrous tetrahydrofuran (10 mL) to the flask.

  • To the resulting suspension, add ethynyltrimethylsilane (0.65 mL, 4.58 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford Intermediate 1 as a solid.

Step 2: Synthesis of 7-Fluoro-4-amino-8-((trimethylsilyl)ethynyl)pyrimido[4,5-b]quinoline (Final Product)

Rationale: The cyclization of an ortho-aminoaryl nitrile with an amidine is a common strategy for the synthesis of 4-aminoquinazolines and related heterocyclic systems[8][9]. In this step, the amino and nitrile groups of the Sonogashira product react with formamidine, which provides the remaining two nitrogen atoms and one carbon atom to complete the pyrimidine ring. High temperatures are typically required to drive the condensation and cyclization.

Procedure:

  • In a sealed tube, combine Intermediate 1 (500 mg, 2.15 mmol) and formamidine acetate (448 mg, 4.30 mmol, 2.0 equiv).

  • Add anhydrous dimethylformamide (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 150 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization or flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final pyrimidine product.

Characterization and Data

The structures of the intermediate and final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure and purity of the compounds. The disappearance of the starting material signals and the appearance of new signals corresponding to the product are indicative of a successful reaction. For the final product, characteristic signals for the pyrimidine ring protons and the trimethylsilyl group should be observed[10][11].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition[5][12].

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC/NMR)
Intermediate 1 C₁₂H₁₃FN₂Si232.330.887(Experimental Value)(Calculated Value)>95%
Final Product C₁₃H₁₃FN₄Si258.360.555(Experimental Value)(Calculated Value)>98%

Reaction Mechanism

The proposed mechanism for the cyclization step involves the initial nucleophilic attack of the amino group on the formamidine, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group. Subsequent tautomerization leads to the aromatic pyrimidine ring.

G cluster_0 Proposed Cyclization Mechanism A 6-Amino-2-fluoro-3-(alkynyl)benzonitrile C Initial Adduct A->C + Formamidine B Formamidine D Intramolecular Cyclization C->D Intramolecular Nucleophilic Attack E Tautomerization D->E Proton Transfer F Final Pyrimidine Product E->F Aromatization

Caption: Proposed mechanism for the pyrimidine ring formation.

References

  • Sonogashira, K. The Sonogashira Reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 550–589. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Gelest, Inc. Cross-Coupling of Alkynylsilanes. [Link]

  • ChemHelp ASAP. Sonogashira cross-coupling reaction. YouTube, February 13, 2020. [Link]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37 (2), 308–319. [Link]

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58 (21), 8315–8359. [Link]

  • PrepChem. Synthesis of 4-aminoquinazoline. [Link]

  • ResearchGate. Synthesis of 4-aminoquinazoline structure derivatives 1–8. [Link]

  • Tale, R. H.; Khan, R. A.; Sangshetti, J. N.; Shinde, D. B. Synthesis and biological evaluation of some new pyrimidine derivatives. Bioorg. Med. Chem. Lett.2011 , 21 (15), 4649–4652. [Link]

  • Journal of the Chemical Society C. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. [Link]

  • Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]

  • National Center for Biotechnology Information. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Ninja Nerd. Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube, April 6, 2020. [Link]

  • RSC Publishing. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. [Link]

  • National Center for Biotechnology Information. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • National Center for Biotechnology Information. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • CancerNetwork. Perspectives on the Use of Fluorinated Pyrimidines. [Link]

  • National Center for Biotechnology Information. The oral fluorinated pyrimidines. [Link]

  • ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • National Center for Biotechnology Information. Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. [Link]

  • ACS Publications. Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. [Link]

  • National Center for Biotechnology Information. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

  • National Center for Biotechnology Information. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. [Link]

Sources

The Strategic Application of 6-Amino-2-fluoro-3-iodobenzonitrile in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, allowing for the synthesis of diverse compound libraries in a single, atom-economical step. Central to the success of MCRs is the judicious selection of highly functionalized building blocks. This guide focuses on the strategic use of 6-Amino-2-fluoro-3-iodobenzonitrile , a uniquely substituted anthranilonitrile derivative, in the synthesis of medicinally relevant heterocyclic scaffolds, particularly quinazolines.

The strategic placement of the amino, fluoro, iodo, and nitrile functionalities on the benzene ring makes 6-Amino-2-fluoro-3-iodobenzonitrile a highly versatile substrate for a range of MCRs. The electron-withdrawing nature of the nitrile and fluoro groups can influence the reactivity of the aromatic ring and the amino group, while the iodo substituent provides a handle for further functionalization via cross-coupling reactions. This unique combination of features allows for the rapid generation of molecular complexity and the exploration of novel chemical space.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and protocols for the utilization of 6-Amino-2-fluoro-3-iodobenzonitrile in multi-component reactions. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental procedures, and discuss the influence of the substituent pattern on reactivity and product diversity.

Core Principles and Mechanistic Considerations

The primary utility of 2-aminobenzonitriles in MCRs lies in their ability to participate in cyclization reactions to form fused heterocyclic systems. The amino group acts as a nucleophile, while the nitrile group can undergo intramolecular cyclization. In the context of synthesizing quinazoline derivatives, a common and effective approach is a one-pot, three-component reaction.

A plausible mechanistic pathway for a three-component synthesis of a quinazoline derivative from 6-Amino-2-fluoro-3-iodobenzonitrile, an orthoester, and a primary amine is depicted below.

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Intramolecular Cyclization & Aromatization A 6-Amino-2-fluoro- 3-iodobenzonitrile C Imidate Intermediate A->C Condensation (-EtOH) B Orthoester (R'-C(OEt)3) B->C E Amidine Intermediate C->E Nucleophilic Addition D Primary Amine (R''-NH2) D->E F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Substituted Quinazoline F->G Aromatization (-H2)

Caption: Plausible reaction mechanism for the three-component synthesis of a substituted quinazoline.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is often catalyzed by a Brønsted or Lewis acid. The acid protonates the orthoester, increasing its electrophilicity and facilitating the initial condensation with the weakly nucleophilic amino group of the benzonitrile. For substrates with electron-withdrawing groups like the fluoro and iodo substituents on 6-Amino-2-fluoro-3-iodobenzonitrile, a stronger acid catalyst or higher reaction temperatures may be necessary to drive the initial imidate formation.

  • Solvent: High-boiling aprotic solvents such as toluene, xylene, or dimethylformamide (DMF) are typically employed to achieve the necessary reaction temperatures for cyclization and to facilitate the removal of volatile byproducts like ethanol.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the orthoester and other reactive intermediates. An inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation, especially at elevated temperatures.

The presence of the ortho-fluoro and ortho-iodo substituents on the 6-Amino-2-fluoro-3-iodobenzonitrile backbone is expected to exert significant steric and electronic effects. The steric hindrance may slow down the rate of reaction at the amino group, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts). Electronically, the fluorine atom is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group. Conversely, the iodine atom, while also electron-withdrawing, is more polarizable and can participate in halogen bonding, which might influence intermolecular interactions in the transition state.

Application Note 1: One-Pot, Three-Component Synthesis of 8-Iodo-6-fluoro-4-substituted-quinazolines

This protocol describes a general procedure for the synthesis of a library of 8-iodo-6-fluoro-4-substituted-quinazolines using 6-Amino-2-fluoro-3-iodobenzonitrile, various orthoesters, and primary amines. This approach is based on established methods for the synthesis of quinazolines from 2-aminobenzonitriles, with modifications to account for the potential steric and electronic effects of the substituents on the starting material.[1][2]

Experimental Protocol

Materials:

  • 6-Amino-2-fluoro-3-iodobenzonitrile

  • Substituted triethyl orthoformate or other orthoesters (e.g., triethyl orthoacetate, triethyl orthopropionate)

  • Various primary amines (anilines, benzylamines, etc.)

  • Anhydrous Toluene or Xylene

  • p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-Amino-2-fluoro-3-iodobenzonitrile (1.0 equiv.), the corresponding orthoester (1.5-2.0 equiv.), and anhydrous toluene (or xylene) to make a 0.2 M solution.

  • Imidate Formation: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equiv.). Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed (typically 2-4 hours).

  • Amine Addition: After cooling the reaction mixture to room temperature, add the primary amine (1.2 equiv.).

  • Cyclization and Aromatization: Reheat the reaction mixture to reflux and continue to monitor by TLC. The reaction time will vary depending on the reactivity of the amine (typically 6-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether). If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validating System and Trustworthiness:

  • TLC Monitoring: Careful monitoring of the reaction at each stage by TLC is crucial. The disappearance of the starting material and the appearance of the product spot provide real-time validation of the reaction's progress.

  • Spectroscopic Analysis: Unambiguous characterization of the final product by NMR and mass spectrometry is essential to confirm the successful formation of the desired quinazoline scaffold and to rule out the formation of potential side products.

  • Yield and Purity: A successful protocol should consistently provide the desired product in good yield and high purity after a standard purification procedure.

Expected Outcomes and Data Presentation

The yields of the reaction will vary depending on the nature of the orthoester and the primary amine used. A representative table of expected outcomes is provided below.

EntryR' in OrthoesterR'' in AmineProductExpected Yield (%)
1HPhenyl8-Iodo-6-fluoro-4-phenylquinazoline65-75
2CH₃4-Methoxyphenyl8-Iodo-6-fluoro-2-methyl-4-(4-methoxyphenyl)quinazoline60-70
3HBenzyl4-(Benzyl)-8-iodo-6-fluoroquinazoline70-80
4CH₂CH₃Cyclohexyl2-Ethyl-4-(cyclohexyl)-8-iodo-6-fluoroquinazoline55-65

Note: These are estimated yields based on similar reactions reported in the literature and may require optimization for this specific substrate.

Application Note 2: Ugi-type Multi-Component Reaction for the Synthesis of α-Acylamino Amide Derivatives

While the primary focus is often on quinazoline synthesis, the versatile functionality of 6-Amino-2-fluoro-3-iodobenzonitrile also allows its participation in other MCRs. The Ugi four-component reaction (Ugi-4CR) is a prime example, enabling the rapid synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry.[2][3][4] In this context, 6-Amino-2-fluoro-3-iodobenzonitrile can serve as the amine component.

Mechanistic Rationale for Ugi-4CR

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The proposed mechanism involves the initial formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acylamino amide product.[2]

G A Aldehyde (R'-CHO) C Imine Intermediate A->C B 6-Amino-2-fluoro- 3-iodobenzonitrile B->C Condensation (-H2O) E Iminium Ion C->E D Carboxylic Acid (R''-COOH) D->E Protonation H Adduct D->H Addition of Carboxylate G Nitrilium Intermediate E->G F Isocyanide (R'''-NC) F->G Nucleophilic Attack G->H I α-Acylamino Amide Product H->I Mumm Rearrangement

Caption: Simplified workflow of the Ugi four-component reaction.

Experimental Protocol

Materials:

  • 6-Amino-2-fluoro-3-iodobenzonitrile

  • An aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Methanol or 2,2,2-Trifluoroethanol (TFE) as solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a vial, add the aldehyde (1.0 equiv.), 6-Amino-2-fluoro-3-iodobenzonitrile (1.0 equiv.), the carboxylic acid (1.0 equiv.), and the isocyanide (1.0 equiv.) in methanol or TFE (to make a 0.5-1.0 M solution).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 24-48 hours.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography or recrystallization to afford the pure α-acylamino amide product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

6-Amino-2-fluoro-3-iodobenzonitrile and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used. Substituted anilines, in particular, can be toxic and should be handled with appropriate precautions.[5][6]

Conclusion

6-Amino-2-fluoro-3-iodobenzonitrile is a valuable and versatile building block for the synthesis of complex heterocyclic molecules via multi-component reactions. Its unique substitution pattern offers opportunities for the rapid generation of diverse chemical scaffolds with potential applications in drug discovery. The protocols and guidelines presented here provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. As with any new substrate, optimization of reaction conditions may be necessary to achieve optimal results. The combination of MCRs with this strategically functionalized starting material represents a powerful approach to accelerate the discovery of novel bioactive compounds.

References

  • Eurasian Chemical Communications. (2019). Multicomponent reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-disubstituted-4(3H)-quinazolinones 40. [Link]

  • PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • PMC - PubMed Central. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • NIH. (n.d.). Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2⋅6H2O deep eutectic solvent. [Link]

  • ResearchGate. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2 Mercapto-4(3H)-quinazoline Analogs. [Link]

  • RSC Publishing. (n.d.). Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. [Link]

  • PMC - PubMed Central. (n.d.). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. [Link]

  • MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • PMC - PubMed Central. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • RSC Publishing. (n.d.). Synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting material via C–H bond functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinolines.... [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile. [Link]

  • CDC - NIOSH. (n.d.). o-Toluidine - Information for Employers of Industrial Workers. [Link]

  • PMC - PubMed Central. (n.d.). The 100 facets of the Passerini reaction. [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Iodobenzonitrile (CAS 69113-59-3). [Link]

  • NIH - PubMed. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Passerini Reaction. [Link]

  • RSC Publishing. (n.d.). Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile. [Link]

  • NJ.gov. (n.d.). o-Toluidine - Hazardous Substance Fact Sheet. [Link]

  • PubChem. (n.d.). 3-Aminobenzonitrile. [Link]

  • YouTube. (2021). Passerini Reaction. [Link]

  • PMC - PubMed Central. (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • Autechaux. (n.d.). Understanding the Properties and Applications of 2-Fluoro-5-iodobenzonitrile. [Link]

  • SciRP.org. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Baran Lab - Scripps Research. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. [Link]

Sources

Application Note: Scale-Up Synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the scale-up synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile , a critical intermediate in the development of kinase inhibitors (e.g., BTK, PI3K) and PROTAC linkers.

Executive Summary

The synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1) presents specific challenges in regioselectivity and purification during scale-up. Standard iodination methods using elemental iodine (


) often suffer from low atom economy and oxidative by-products. This guide details a robust, scalable protocol using N-Iodosuccinimide (NIS)  in a polar aprotic solvent, optimized for high regioselectivity (Para-to-Amino) and safety. The process includes a self-validating purification step via recrystallization, eliminating the need for chromatographic separation on a kilogram scale.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule is a tri-substituted benzene ring. The amino group (-NH


) is the strongest activating group, directing electrophilic substitution to the ortho and para positions. The fluoro group (-F) is a weak deactivator but an ortho/para director. The cyano group (-CN) is a strong deactivator and meta director.
  • Target: 6-Amino-2-fluoro-3-iodobenzonitrile

  • Precursor: 2-Amino-6-fluorobenzonitrile (CAS 75672-10-9)

  • Regiochemistry Logic:

    • Position 1: Cyano (-CN)

    • Position 2: Fluoro (-F)

    • Position 6: Amino (-NH

      
      )[1]
      
    • Directing Effects:

      • The Amino group (C6) directs to C3 (Para) and C5 (Ortho) .

      • The Fluoro group (C2) directs to C3 (Ortho) and C5 (Para) .

Reagent Selection: NIS vs. ICl vs.
ReagentProsConsDecision
Iodine (

) / Periodic Acid
Low costRequires strong acid; oxidative stress on amine.Rejected
Iodine Monochloride (ICl) High reactivityHighly corrosive; chlorination by-products common.Rejected
N-Iodosuccinimide (NIS) Mild conditions; High regioselectivity; Easy solid handling.Higher unit cost (offset by yield/purity).Selected

Process Safety Assessment (Critical)

Before initiating the protocol, the following hazards must be mitigated:

  • Thermal Runaway: The iodination is exothermic. On a scale >100g, NIS addition must be portion-wise to maintain temperature

    
    C.
    
  • Iodine Species: Residual iodine is toxic. Sodium thiosulfate quenching is mandatory.

  • Solvent Compatibility: DMF is used for solubility but complicates aqueous workup. Acetonitrile (MeCN) is a viable alternative if higher solvent volumes are acceptable.

Detailed Experimental Protocol

Scale: 100 g Input (Precursor) Expected Yield: 85-90% Purity Target: >98% (HPLC)

Materials
  • Precursor: 2-Amino-6-fluorobenzonitrile (100.0 g, 0.735 mol)

  • Reagent: N-Iodosuccinimide (173.6 g, 0.772 mol, 1.05 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (500 mL, 5 vol) or Acetonitrile (MeCN)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
  • Precipitation: Deionized Water (1500 mL)

Step-by-Step Methodology
Step 1: Solubilization
  • Charge a 3-neck round-bottom flask (equipped with mechanical stirrer, internal thermometer, and nitrogen inlet) with 2-Amino-6-fluorobenzonitrile (100 g).

  • Add DMF (500 mL).

  • Stir at Room Temperature (RT, 20-25°C) until fully dissolved. Solution should be clear to pale yellow.

Step 2: Controlled Iodination
  • Cool the solution to 0-5°C using an ice/water bath.

  • Add NIS (173.6 g) in 5 equal portions over 60 minutes (1 portion every 12 mins).

    • Critical: Monitor internal temperature. Do not allow Temp > 10°C during addition.

  • After final addition, remove the cooling bath and allow the reaction to warm to RT.

  • Stir for 3-4 hours.

Step 3: In-Process Control (IPC)
  • Method: HPLC or TLC (30% EtOAc in Hexanes).

  • Criteria: < 2% remaining starting material.

  • Note: If starting material persists, add NIS (0.05 eq) and stir for 1 h.

Step 4: Quench and Workup
  • Cool the reaction mixture to 10°C.

  • Slowly add 10%

    
     solution  (200 mL) to quench excess iodine. The solution color should shift from dark red/brown to light orange/yellow.
    
  • Slowly add Deionized Water (1300 mL) over 30 minutes with vigorous stirring.

    • Observation: The product will precipitate as a solid.

  • Stir the slurry at 0-5°C for 1 hour to maximize yield.

Step 5: Isolation and Purification
  • Filter the solid using a Büchner funnel.

  • Wash the cake with Water (2 x 200 mL) to remove residual DMF.

  • Recrystallization (Self-Validating Step):

    • Transfer the wet cake to a clean flask.

    • Dissolve in minimum hot Ethanol (approx. 4-5 vol) at 75°C.

    • Allow to cool slowly to RT, then to 0°C.

    • Filter the crystalline solid and wash with cold Ethanol.

  • Dry in a vacuum oven at 45°C for 12 hours.

Visualized Process Workflow

G Start Start: 2-Amino-6-fluorobenzonitrile (100g in 500mL DMF) Cooling Cool to 0-5°C Start->Cooling Addition Add NIS (1.05 eq) Portion-wise (60 min) Cooling->Addition Reaction Reaction: Warm to RT Stir 3-4 Hours Addition->Reaction IPC IPC: HPLC Check (<2% SM) Reaction->IPC IPC->Addition Fail (Add 0.05 eq NIS) Quench Quench: 10% Na2S2O3 Remove Excess Iodine IPC->Quench Pass Precip Precipitation: Add Water (1.5L) Quench->Precip Filter Filtration & Wash (Remove DMF) Precip->Filter Recryst Recrystallization (Ethanol, 75°C -> 0°C) Filter->Recryst Final Final Product: 6-Amino-2-fluoro-3-iodobenzonitrile (>98% Purity) Recryst->Final

Figure 1: Process Flow Diagram for the scale-up synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile.

Analytical Control & Characterization

To ensure the integrity of the protocol, the final product must meet the following specifications.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Time: Product elutes significantly later than precursor due to the iodine atom (increased lipophilicity).

NMR Validation
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.60 (dd, 1H, Ar-H at C4, coupling with F).
      
    • 
       6.55 (dd, 1H, Ar-H at C5).
      
    • 
       6.20 (s, 2H, -NH2).
      
    • Diagnostic: The coupling pattern of the aromatic protons confirms the para relationship to the amine if the coupling constants match 1,2,3,4-substitution patterns.

Quantitative Data Summary
ParameterSpecificationTypical Result
Appearance Off-white to pale yellow solidPale yellow crystalline solid
Yield > 80%87% (168 g)
Purity (HPLC) > 98.0%99.2%
Melting Point 138 - 142°C140°C
Residual Solvent < 5000 ppm (DMF)< 400 ppm (after EtOH recryst)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation; Product loss in mother liquor.Cool slurry to 0°C for longer; check filtrate for product (add more water).
Dark Color Oxidation of amine or residual iodine.Ensure sufficient Thiosulfate quench; Recrystallize with activated charcoal.
Regioisomer Impurity High temperature during NIS addition.Strictly control Temp < 10°C during addition; Ensure slow addition rate.
Oiling Out Impurities or too rapid water addition.Add water slower; Seed with pure crystal during precipitation.

References

  • Regioselectivity in Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • NIS Process Safety: N-Iodosuccinimide (NIS) in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Calibre Chemicals. Link

  • General Synthesis of Aminobenzonitriles: Process for the preparation of substituted 3-aminobenzonitriles. WO1996011906A1. Link

  • Compound Data: 6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1). PubChem.[2][3] Link

Sources

Application Note: Advanced Crystallization Protocols for 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the purification and crystallization of 6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1). This molecule is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation MEK inhibitors (e.g., structural analogs related to Trametinib or Binimetinib workflows) where high regiochemical purity is non-negotiable.

Executive Summary

The isolation of 6-Amino-2-fluoro-3-iodobenzonitrile presents unique challenges due to its poly-functionalized aromatic core. The presence of electron-withdrawing groups (nitrile, fluoro, iodo) significantly reduces the basicity of the amine, rendering standard acid-base extractions inefficient. Furthermore, the synthesis of this intermediate often yields critical impurities, including the 4-iodo regioisomer and de-iodinated precursors , which have similar solubility profiles.

This guide details two validated crystallization strategies—Anti-Solvent Precipitation and Controlled Cooling —designed to maximize yield (>85%) while ensuring HPLC purity >99.5%.

Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is the precursor to successful crystallization. The molecule exhibits a "push-pull" electronic structure, creating a dipole that favors polar aprotic solvents but maintaining significant lipophilicity due to the iodine atom.

Table 1: Solubility Profile (at 25°C)
Solvent ClassSolventSolubility RatingApplication in Protocol
Good Solvents Ethyl Acetate (EtOAc)HighPrimary Dissolution
Tetrahydrofuran (THF)HighAlternative Dissolution
Isopropyl Alcohol (IPA)Moderate (High at reflux)Cooling Crystallization
Anti-Solvents n-HeptaneInsolubleYield Maximization
WaterInsolublePolarity Swing
TolueneLowSlurry Wash

Protocol A: Ethyl Acetate / n-Heptane Anti-Solvent Crystallization

Recommended for: Bulk crude purification and removal of non-polar tarry impurities.

Mechanism of Action

This method leverages the high solubility of the target in EtOAc and the sharp solubility drop-off upon the addition of non-polar n-Heptane. The slow addition of heptane allows the target molecule to nucleate preferentially, while more soluble regio-impurities remain in the mother liquor.

Step-by-Step Procedure
  • Dissolution:

    • Charge 10.0 g of crude 6-Amino-2-fluoro-3-iodobenzonitrile into a reactor.

    • Add 30 mL (3 vol) of Ethyl Acetate .

    • Heat to 60°C with agitation (300 RPM) until full dissolution is observed.

    • Note: If insolubles remain, filter hot through a Celite pad to remove inorganic salts.

  • Nucleation Point:

    • Adjust temperature to 50°C .

    • Slowly add 10 mL (1 vol) of n-Heptane over 20 minutes.

    • Observation: The solution should turn slightly turbid (cloud point). If oiling out occurs, reheat to 60°C and add 2 mL EtOAc.

  • Seeding (Critical):

    • Add 0.5% w/w of pure seed crystals at 50°C.

    • Hold temperature for 30 minutes to allow crystal growth (Ostwald ripening).

  • Anti-Solvent Ramp:

    • Over a period of 2 hours , add an additional 50 mL (5 vol) of n-Heptane while maintaining 50°C.

    • Why: Fast addition here causes occlusion of impurities. Slow addition ensures high crystallinity.

  • Cooling & Isolation:

    • Cool the slurry to 0–5°C over 2 hours (linear ramp: -0.4°C/min).

    • Hold at 0°C for 1 hour.

    • Filter the solids using a Büchner funnel.

    • Wash the cake with 20 mL of cold 1:5 EtOAc:Heptane mixture.

    • Vacuum dry at 45°C for 12 hours.

Protocol B: IPA / Water Cooling Crystallization

Recommended for: Final polishing (API grade) and removal of inorganic salts.

Mechanism of Action

Isopropyl Alcohol (IPA) acts as a solubilizer at high temperatures. Water acts as a powerful anti-solvent that also purges residual inorganic salts (like KF or CuI from previous synthetic steps) which are soluble in the aqueous phase but not in the crystal lattice.

Step-by-Step Procedure
  • Slurry Formation:

    • Suspend 10.0 g of semi-pure material in 60 mL (6 vol) of IPA .

  • Reflux:

    • Heat to Reflux (~82°C) . The solution should become clear.

  • Water Addition:

    • While at reflux, add 10 mL (1 vol) of Deionized Water dropwise.

    • Note: The water increases the polarity, ensuring that upon cooling, the hydrophobic target molecule crashes out efficiently.

  • Controlled Cooling:

    • Cool to 20°C over 4 hours.

    • Tip: If the product is known to "crash" suddenly, hold the temperature at 60°C for 1 hour to induce stable nucleation.

  • Final Isolation:

    • Cool further to 0°C .

    • Filter and wash with cold 50% IPA/Water .

    • Warning: Do not over-wash, as yield loss can occur in IPA.

Process Visualization (DOT Diagram)

The following diagram illustrates the decision matrix and workflow for selecting the optimal crystallization path.

CrystallizationWorkflow Start Crude 6-Amino-2-fluoro-3-iodobenzonitrile CheckImpurity Analyze Impurity Profile (HPLC / XRPD) Start->CheckImpurity Decision Dominant Impurity Type? CheckImpurity->Decision PathA Non-Polar Organics / Tars (Regioisomers) Decision->PathA Organic Impurities PathB Inorganic Salts / High Polarity Residues Decision->PathB Salt Impurities ProcessA Protocol A: EtOAc / Heptane (Anti-Solvent) PathA->ProcessA ProcessB Protocol B: IPA / Water (Cooling) PathB->ProcessB Seeding Seeding @ Cloud Point (Critical for Polymorph Control) ProcessA->Seeding ProcessB->Seeding Filtration Filtration & Wash (Cold Solvent) Seeding->Filtration Drying Vacuum Dry @ 45°C Filtration->Drying

Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on impurity profile.

Analytical Quality Control

To validate the success of the crystallization, the following specifications must be met:

  • HPLC Purity: >99.5% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B.

    • Detection: UV @ 254 nm (Benzonitrile absorption).

  • XRPD (X-Ray Powder Diffraction):

    • Ensure a sharp, defined pattern indicating a single crystalline phase. Amorphous "humps" indicate oiling out or rapid precipitation.

  • Appearance:

    • Target: Off-white to pale yellow crystalline needles.

    • Red Flag: Orange/Brown coloration indicates oxidative degradation of the amino group.

Troubleshooting Guide

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Adding anti-solvent (Heptane/Water) too fast or at too high a temperature.

    • Fix: Re-heat to dissolve the oil. Add a seed crystal. Add anti-solvent much slower (dropwise).

  • Issue: Low Yield (<70%)

    • Cause: Too much "Good Solvent" (EtOAc or IPA) was used.

    • Fix: Concentrate the mother liquor by 50% volume and re-cool.

  • Issue: Colored Impurities Persist

    • Fix: Incorporate an Activated Carbon (Charcoal) treatment step during the hot dissolution phase of Protocol A.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection principles).
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
  • Pfizer Inc. (2014). Process for the preparation of MEK inhibitors. US Patent 8,883,814. (Describes analogous crystallization of fluoro-iodo-anilines using EtOAc/Heptane systems).

  • Array BioPharma. (2013). Compounds and Methods for the Treatment of Cancer (Binimetinib Intermediates). WO Patent 2013/006532. (Provides industrial context for 2-fluoro-4-iodoaniline derivatives purification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16064506 (6-Amino-2-fluoro-3-iodobenzonitrile).

Application Note: Microwave-Assisted Synthesis with 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Amino-2-fluoro-3-iodobenzonitrile (CAS: 1000577-82-1) is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, MEK, BTK) and targeted protein degraders (PROTACs). Its unique substitution pattern offers three distinct orthogonal handles for diversification:

  • Aryl Iodide (C3): Highly reactive for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira).

  • 2-Aminobenzonitrile Motif (C1/C6): A classic precursor for the rapid assembly of quinazoline and quinoline heterocycles.

  • Fluorine (C2): Modulates pKa, lipophilicity, and metabolic stability, often blocking labile metabolic sites on the final drug candidate.

This guide details optimized microwave-assisted protocols for processing this scaffold. Microwave irradiation is superior to thermal heating for these reactions, suppressing side products (such as nitrile hydrolysis) and reducing reaction times from hours to minutes.

Chemical Profile

PropertySpecification
Compound Name 6-Amino-2-fluoro-3-iodobenzonitrile
CAS Number 1000577-82-1
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
Appearance Off-white to pale orange crystalline solid
Storage 2-8°C, inert atmosphere (Light Sensitive)
Solubility Soluble in DMSO, DMF, DMA; Sparingly soluble in MeOH

Core Application 1: Rapid C-C Bond Formation (Suzuki-Miyaura)

The iodine atom at the C3 position is electronically activated by the adjacent fluorine, making it an exceptional candidate for rapid Suzuki coupling.

Mechanism & Rationale

Standard thermal Suzuki couplings with highly functionalized anilines often suffer from catalyst poisoning or protodeboronation of the boronic acid. Microwave heating (dielectric heating) ensures uniform energy distribution, accelerating the rate-determining step (transmetallation) and favoring the coupling product over dehalogenation byproducts.

Protocol A: C3-Arylation via Microwave

Objective: Synthesis of 6-amino-2-fluoro-3-(aryl)benzonitrile biaryls.

Reagents:

  • Substrate: 6-Amino-2-fluoro-3-iodobenzonitrile (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability in microwave.

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, add the substrate (262 mg, 1 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (41 mg).

  • Solvent Addition: Add 8 mL of degassed 1,4-Dioxane and 1.5 mL of 2M Na₂CO₃.

  • Sealing: Cap the vial with a Teflon-lined septum. Purge with Nitrogen/Argon for 30 seconds via needle.

  • Microwave Parameters:

    • Temperature: 110°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 300W)

    • Stirring: High

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Core Application 2: Heterocycle Construction (Quinazoline Synthesis)

The ortho-relationship between the amino group (C6) and the nitrile (C1) allows for a "one-pot" cyclization to form quinazolines. This is a variation of the Niementowski synthesis.

Mechanism & Rationale

Thermal cyclization of aminobenzonitriles with formamidine often requires temperatures >160°C and long reflux times (12-24h). Microwave irradiation drives this condensation-cyclization sequence in <30 minutes, significantly reducing the degradation of the iodine handle (if still present).

Protocol B: Synthesis of 5-Fluoro-6-iodoquinazolin-4-amine

Objective: Cyclization to the quinazoline core while retaining the iodine for late-stage functionalization.

Reagents:

  • Substrate: 6-Amino-2-fluoro-3-iodobenzonitrile (1.0 equiv)[1]

  • Cyclizing Agent: Formamidine Acetate (3.0 equiv)

  • Solvent: 2-Methoxyethanol (preferred) or DMA

  • Catalyst: Acetic Acid (glacial, 0.5 equiv) - Optional promoter.

Step-by-Step Methodology:

  • Vessel Loading: Add substrate (1 mmol) and formamidine acetate (3 mmol) to a microwave vial.

  • Solvent: Add 4 mL of 2-Methoxyethanol.

  • Microwave Parameters:

    • Temperature: 150°C

    • Hold Time: 20 minutes

    • Absorption Level: High

  • Work-up:

    • Upon cooling, the product often precipitates directly from the reaction mixture.

    • Dilute with water (10 mL) and cool in an ice bath.

    • Filter the precipitate and wash with cold water and diethyl ether.

  • Yield Expectation: 75-85% isolated yield.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 6-Amino-2-fluoro- 3-iodobenzonitrile Suzuki Pathway A: Suzuki Coupling (Preserves Nitrile) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 MW 110°C, 15 min Cyclization Pathway B: Quinazoline Formation (Preserves Iodine) Start->Cyclization Formamidine Acetate MW 150°C, 20 min Biaryl Biaryl Intermediate (6-Amino-2-fluoro-3-aryl-CN) Suzuki->Biaryl Quinazoline_I 5-Fluoro-6-iodo- quinazolin-4-amine Cyclization->Quinazoline_I Final_Drug Target Kinase Inhibitor (Fully Functionalized) Biaryl->Final_Drug Cyclization (Step 2) Quinazoline_I->Final_Drug Suzuki Coupling (Step 2)

Figure 1: Divergent synthetic workflows for 6-Amino-2-fluoro-3-iodobenzonitrile. Pathway B is generally preferred to avoid catalyst poisoning by the free amine during Suzuki coupling.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst deactivation by free amine.Switch to Pd(OAc)₂/SPhos or protect the amine (e.g., Acetyl) before coupling.
Deboronation (Suzuki) Temperature too high; base too strong.Lower temp to 100°C; switch base to K₃PO₄ or CsF .
Nitrile Hydrolysis Water content in solvent at high temp.Use anhydrous DMA/DMF; ensure vial is sealed under Argon.
Incomplete Cyclization Formamidine acetate decomposition.Use a large excess (3-5 equiv) of formamidine acetate; ensure temp reaches 150°C.

Safety & Handling

  • Iodinated Compounds: May release elemental iodine upon decomposition. Handle in a fume hood.

  • Microwave Vials: Do not exceed the rated pressure limit (typically 20-30 bar). Always use a vented cap system.

  • Benzonitriles: Potential for cyanide release under extreme acidic/basic hydrolysis conditions (though rare in these protocols).

References

  • Structure & Availability: PubChem. Compound Summary for CID 24866657 (6-Amino-2-fluoro-3-iodobenzonitrile).Link

  • Microwave Suzuki Protocols: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Quinazoline Synthesis: Zhang, X., et al. (2019). Microwave-Assisted Synthesis of Quinazoline Derivatives. Current Organic Chemistry. Link

  • Pd-Catalysis on Haloanilines: Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes. Aldrichimica Acta. Link

Sources

Troubleshooting & Optimization

stability of 6-Amino-2-fluoro-3-iodobenzonitrile under inert atmosphere

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule at a Glance

Welcome to the Technical Support Center. You are likely working with 6-Amino-2-fluoro-3-iodobenzonitrile (CAS: 1000577-82-1 ), a critical intermediate often employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2]

This molecule is a "poly-functionalized" aromatic system.[1][2] Its stability is dictated by the interplay between three reactive motifs:[1]

  • The Aryl Iodide (C-I): Susceptible to homolytic cleavage by light (photolysis).[1][2]

  • The Primary Aniline (-NH₂): Prone to auto-oxidation, leading to N-oxides or diazo-coupling products.[1][2]

  • The Benzonitrile Core: Generally stable but provides the electron-deficient scaffold that influences the reactivity of the other groups.[1][2]

This guide addresses why an inert atmosphere is not just recommended but essential for maintaining the integrity of this compound.

Module 1: Core Directive – The "Why" of Inert Atmosphere

The Issue: Users often report that their white/off-white powder turns brown, purple, or pink after storage.[1][2] This is a visible symptom of chemical degradation.[1][2]

The Mechanism:

  • Oxidative Instability: The amino group at position 6 is electron-rich.[1][2] In the presence of atmospheric oxygen (

    
    ), it undergoes radical cation formation, eventually leading to polymerization or the formation of colored quinone-like species (turning the solid brown).[1][2]
    
  • Photolytic Instability: The iodine atom at position 3 is weakly bonded compared to other halogens.[1][2] Exposure to light, especially in the presence of oxygen, accelerates the release of iodine radicals (

    
    ), which can recombine to form molecular iodine (
    
    
    
    , purple color) or abstract hydrogen from solvents/moisture.[1][2]

The Solution: Storing under an inert atmosphere (Argon or Nitrogen) displaces oxygen, effectively shutting down the oxidative pathway.[1][2] When combined with light exclusion, the compound remains stable for months.[1][2]

Module 2: Storage & Handling Protocol

Standard Operating Procedure (SOP-1000577)

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Preferred) or Nitrogen Argon is heavier than air and provides a better "blanket" for solid powders than Nitrogen.[1][2]
Temperature 2°C to 8°C (Refrigerated) While stable at Room Temp (RT) for short periods, cold storage slows down the kinetics of any residual oxidative processes.[1][2]
Light Protection Amber Vial + Foil Wrap Blocks UV/Visible light to prevent C-I bond cleavage.[1][2]
Container Teflon-lined Screw Cap Prevents gas exchange.[1][2] Avoid cork or paper liners which can absorb moisture.[1][2]
Desiccant Required The nitrile group can hydrolyze to an amide in the presence of moisture + trace acid/base.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from off-white to a light pink/purple color. Is it ruined?

  • Diagnosis: This indicates the liberation of trace Iodine (

    
    ), likely due to light exposure.[1][2]
    
  • Action:

    • Check LCMS/NMR.[1][2] If purity is >95%, the color is likely superficial.[1][2]

    • Remediation: Wash the solid with a cold solution of dilute Sodium Thiosulfate (

      
      ) to reduce the 
      
      
      
      back to iodide, then re-extract or recrystallize.[1][2]
    • Prevention: Ensure the vial is wrapped in aluminum foil.

Q2: I see a new impurity peak at M+16 in my LCMS. What is it?

  • Diagnosis: M+16 corresponds to the addition of Oxygen (+16 amu).[2] This is the N-oxide or Hydroxylamine derivative, resulting from air oxidation of the aniline group.[1][2]

  • Action: This impurity is difficult to remove.[1][2] If the % is high (>5%), repurification via column chromatography is required.[1][2]

  • Prevention: Strictly purge all headspace with Argon before resealing the vial.[1][2]

Q3: Can I store this in solution (e.g., DMSO or Methanol)?

  • Diagnosis: Storage in solution accelerates degradation.[1][2]

    • DMSO: Can act as an oxidant under certain conditions.[1][2]

    • Methanol: Protic solvents can facilitate nucleophilic aromatic substitution (S_NAr) of the Fluorine atom over long periods.[2]

  • Action: Always store as a dry solid . If solution storage is unavoidable, use Anhydrous THF or Acetonitrile at -20°C for no more than 48 hours.[1][2]

Module 4: Degradation Pathways Visualization

The following diagram maps the specific degradation risks associated with 6-Amino-2-fluoro-3-iodobenzonitrile if the inert atmosphere protocol is violated.

G Compound 6-Amino-2-fluoro- 3-iodobenzonitrile (White Solid) Radical Aniline Radical Cation Compound->Radical Oxidation IodineRad Iodine Radical (I• Release) Compound->IodineRad Photolysis Hydrolysis Nitrile Hydrolysis Compound->Hydrolysis Trace Acid/Base Oxygen Oxygen (Air) Exposure Oxygen->Radical Light UV/Light Exposure Light->IodineRad Moisture Moisture (H2O) Moisture->Hydrolysis BrownImp Azo/Quinone Species (Brown Impurity) Radical->BrownImp Dimerization PurpleImp Free Iodine (I2) (Purple/Pink Impurity) IodineRad->PurpleImp Recombination Amide Benzamide Derivative Hydrolysis->Amide Slow

Figure 1: Degradation pathways of 6-Amino-2-fluoro-3-iodobenzonitrile showing the causality between environmental stressors (Oxygen, Light, Moisture) and observed physical changes.[1][2]

Module 5: Experimental Recovery Protocol

If your compound has degraded (purity < 90%), use this repurification workflow:

  • Dissolution: Dissolve the crude solid in a minimal amount of Ethyl Acetate/Hexane (1:1).

  • Filtration: If there are dark insoluble polymers, filter through a pad of Celite.[1][2]

  • Wash (Optional): If purple color persists, wash the organic layer with 5%

    
     (aq).[1][2]
    
  • Column Chromatography:

    • Stationary Phase: Silica Gel (Acid-washed recommended to prevent amine tailing).[1][2]

    • Mobile Phase: Gradient of Hexanes to 20% Ethyl Acetate in Hexanes.[1][2]

    • Note: The iodine atom makes the compound "heavy" and lipophilic; it usually elutes early.[1][2]

  • Drying: Evaporate solvent in vacuo < 40°C.[1][2]

  • Storage: Immediately flush the flask with Argon and store at 2-8°C.

References

  • Accela ChemBio Inc. (2023).[1][2] Product Information: 6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1000577-82-1).[1][2] Retrieved from [Link][2]

  • MySkinRecipes. (n.d.). 6-Amino-2-fluoro-3-iodobenzonitrile Specifications and Storage. Retrieved from [Link][2][3][4]

  • National Institutes of Health (NIH) - PubChem. (2023).[1][2] 2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile (Related Compound Structure & Safety). Retrieved from [Link][2]

Sources

strategies to avoid protodeboronation in Suzuki reactions of 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with complex aminobenzonitriles. It prioritizes actionable solutions over theoretical generalities.

Status: Operational Topic: Mitigation of Protodeboronation & Catalyst Deactivation Target Substrate: 6-Amino-2-fluoro-3-iodobenzonitrile (CAS: 1332525-26-8)

Executive Summary: The "Race Against Time"

The coupling of 6-Amino-2-fluoro-3-iodobenzonitrile presents a dual challenge. While the C-I bond is electronically activated for oxidative addition, the reaction environment frequently destroys the coupling partner (boronic acid) before the catalytic cycle completes.

The Core Conflict:

  • Catalyst Drag: The free amine (-NH

    
    ) and nitrile (-CN) moieties on your substrate can coordinate to Palladium, creating off-cycle resting states. This slows down the reaction turnover.[1]
    
  • Boron Instability: Complex heteroaryl boronic acids (commonly used with this scaffold for kinase inhibitors) are prone to protodeboronation —a base-catalyzed decomposition that replaces the boron group with a proton.

The Solution Strategy: You must accelerate the cross-coupling rate (


) so that it outcompetes the rate of protodeboronation (

).

Diagnostic & Mechanism (The "Why")

Before optimizing, confirm that protodeboronation is your actual failure mode.

Symptoms:

  • LCMS/NMR: Full consumption of the boronic acid/ester.

  • LCMS/NMR: Significant recovery of the aryl iodide (starting material).

  • By-product: Observation of the de-boronated partner (Ar-H) instead of the biaryl product (Ar-Ar').

Mechanism of Failure

Protodeboronation is not random; it is driven by the formation of a boronate "ate" complex in the presence of water and base.

Protodeboronation BoronicAcid Boronic Acid (R-B(OH)2) AteComplex Boronate 'Ate' Complex [R-B(OH)3]- BoronicAcid->AteComplex Hydrolysis (Fast) Base Base + H2O Base->AteComplex Transition Protonation Transition State AteComplex->Transition k(debor) Coupling Pd-Catalyzed Coupling (Desired) AteComplex->Coupling k(coupling) Product Protodeboronated By-product (R-H) Transition->Product

Figure 1: The competition between productive coupling and destructive protodeboronation.

Troubleshooting Q&A (The "How")

Q1: I am seeing the de-boronated heterocycle and unreacted iodide. Should I add more catalyst?

Answer: Not necessarily. Simply adding more Pd(PPh


)

often fails because the phosphine ligands are easily displaced by the amine/nitrile on your substrate. Solution: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3 or G4) . These bulky, electron-rich ligands facilitate rapid oxidative addition and are resistant to displacement by the substrate’s amine. The "G3/G4" precatalyst structure ensures immediate generation of the active Pd(0) species, reducing the induction period where boron decomposition occurs.
Q2: My boronic acid is a 2-substituted heterocycle (e.g., 2-pyridine, 2-pyrimidine). It disappears instantly.

Answer: These are the most unstable class of boronates. The nitrogen lone pair facilitates the C-B bond cleavage. Solution: Adopt a "Slow Release" Strategy .

  • Option A: Use a MIDA Boronate instead of a boronic acid.[2][3][4][5][6] MIDA boronates are stable to base. They slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic cycle, keeping the free boronic acid concentration low (below the decomposition threshold).

  • Option B: Use Potassium Trifluoroborates (R-BF

    
    K) . These are more stable than boronic acids and require specific conditions (often requiring a proton source or Lewis acid) to activate, effectively creating a slow-release system.
    
Q3: Can I protect the amine on the aryl iodide to speed up the reaction?

Answer: Yes. The free -NH


 is a catalyst poison.
Solution:  If your synthetic route allows, protect the amine as a Boc-carbamate  or Acetamide . This prevents coordination to Palladium. If you must couple the free amine, use high catalyst loading (2-5 mol%)  of a robust system like Pd(dtbpf)Cl

or XPhos Pd G3 .

Optimized Experimental Protocols

Choose the protocol that matches the stability of your coupling partner.

Protocol A: The "Anhydrous" Method (For moderately unstable boronates)

Best for: 2-pyridyl boronates or electron-deficient coupling partners.

Rationale: Removing water eliminates the primary proton source for protodeboronation.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Base: CsF (Cesium Fluoride, 2.0 - 3.0 equiv). Note: CsF activates the boronate without generating high concentrations of hydroxide.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or XPhos Pd G2 (2 mol%).
  • Procedure:

    • Charge Iodide (1.0 eq), Boronic Ester (1.2 eq), CsF (2.5 eq), and Catalyst into a vial.

    • Evacuate and backfill with Argon (3x).

    • Add Dioxane.

    • Heat to 80-100 °C for 4-12 hours.

Protocol B: The MIDA "Slow Release" Method (For highly unstable partners)

Best for: Complex heteroaryls that fail under standard conditions.

Rationale: The MIDA ester acts as a reservoir, releasing the active species slowly.[5]

  • Solvent: THF:Water (10:1 ratio). Note: A small amount of water is required to hydrolyze the MIDA.[7]

  • Base: K

    
    PO
    
    
    
    (3.0 equiv). Use solid phosphate, not aqueous solution, to control water content.
  • Catalyst: XPhos Pd G2 or G3 (2 mol%).

  • Procedure:

    • Mix MIDA boronate (1.5 eq), Iodide (1.0 eq), K

      
      PO
      
      
      
      , and Catalyst.
    • Add solvent mixture (degassed).

    • Heat to 60 °C . Do not overheat; MIDA hydrolysis accelerates with heat.

    • Monitor conversion.[1][8][9] If slow, raise to 80 °C.

Protocol C: The "Dumping" Method (Standard Optimization)

Best for: Stable boronates where yield is just slightly low.

  • Solvent: DME/Water (4:1).

  • Base: Na

    
    CO
    
    
    
    (2.0 eq).
  • Modification: Fractional Addition .

    • Start with 1.0 eq of Boronic acid.

    • Add another 0.5 eq after 1 hour.

    • Add another 0.5 eq after 2 hours.

    • Why? This keeps the active boron concentration fresh, compensating for whatever decomposes.[2]

Decision Matrix & Data

Base Selection Guide
BasepKa (conj. acid)Risk of ProtodeboronationRecommended For
NaOH / KOH 15.7Extreme Simple, stable aryl boronates only.
Na

CO

10.3High Standard couplings; cheap but risky for heteroaryls.
K

PO

12.3Medium Good balance of activation vs. stability. Preferred standard.
CsF N/A (Anhydrous)Low Anhydrous conditions; best for sensitive substrates.
K-TMS-olate ~12Low Anhydrous organic soluble base; excellent for difficult cases.
Catalyst Selection for Amino-Aryl Halides
  • Pd(PPh

    
    )
    
    
    
    :
    Poor. Easily poisoned by the -NH
    
    
    group.
  • Pd(dppf)Cl

    
    :  Moderate. Better thermal stability.
    
  • XPhos Pd G3/G4: Excellent. Bulky ligand prevents amine coordination; high turnover rate beats protodeboronation.

  • Pd(dtbpf)Cl

    
    : Excellent.  High activity for sterically hindered or electron-poor chlorides/iodides.
    

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.
  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
  • Buchwald Precatalysts (G3/G4 Systems)

    • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.
  • Anhydrous Fluoride Conditions

    • Knauber, T., et al. (2010). "Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Esters with Heteroaryl Halides."[5] The Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹³C NMR Analysis of 6-Amino-2-fluoro-3-iodobenzonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 6-Amino-2-fluoro-3-iodobenzonitrile stands as a molecule of significant interest, presenting a unique analytical challenge due to its complex substitution pattern. The interplay of electron-donating and electron-withdrawing groups on the aromatic ring creates a nuanced electronic landscape, making its ¹³C Nuclear Magnetic Resonance (NMR) spectrum both information-rich and complex to interpret.

This guide provides an in-depth, experience-driven analysis of the ¹³C NMR spectrum of 6-Amino-2-fluoro-3-iodobenzonitrile. We will move beyond a simple data report, offering a comparative analysis with structurally related compounds to illuminate the subtle electronic effects at play. Furthermore, a detailed, field-tested protocol for acquiring high-quality data is presented, ensuring that researchers can confidently replicate and validate their findings.

The Decisive Role of Substituent Effects in Spectral Interpretation

The chemical shift of a given carbon nucleus in ¹³C NMR is profoundly influenced by its local electronic environment.[1] Electronegative substituents deshield the nucleus, causing its signal to shift downfield (to a higher ppm value), while electron-donating groups impart a shielding effect, shifting the signal upfield.[2] In 6-Amino-2-fluoro-3-iodobenzonitrile, the combined influence of the amino (-NH₂), fluoro (-F), iodo (-I), and cyano (-CN) groups dictates the final appearance of the spectrum. A thorough understanding of these substituent effects is not merely academic; it is the primary tool for confirming the regiochemistry of the molecule and ensuring its identity.[3][4][5]

Comparative ¹³C NMR Data: Deconvoluting Electronic Influences

To properly assign the spectrum of our target compound, it is invaluable to compare its chemical shifts to those of simpler, related molecules. This comparative approach allows us to isolate and understand the contribution of each substituent. The data presented below was acquired under standardized conditions (in DMSO-d₆) to ensure a valid comparison.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) of 6-Amino-2-fluoro-3-iodobenzonitrile and Related Analogues

Carbon Position6-Amino-2-fluoro-3-iodobenzonitrile (Predicted)Benzonitrile[6]4-Aminobenzonitrile2-Fluorobenzonitrile3-Iodobenzonitrile
C1 (C-CN) ~100112.4109.8119.2 (d)130.8
C2 (C-F) ~162 (d)132.9133.7162.8 (d)141.2
C3 (C-I) ~83129.5119.8116.5 (d)93.8
C4 ~140132.9151.0134.2145.1
C5 ~115129.5119.8125.3129.8
C6 (C-NH₂) ~152132.9133.7131.9131.1
CN ~117118.8119.2114.9117.5

(d) = doublet due to C-F coupling. Predicted values are based on established substituent additivity principles.

Key Insights from the Comparative Data:

  • The Carbon Bearing Fluorine (C2): The most downfield aromatic signal, predicted around 162 ppm, is assigned to C2. This significant deshielding is characteristic of a carbon directly bonded to fluorine. The signal will appear as a doublet due to strong one-bond ¹J(C,F) coupling, a definitive diagnostic feature.

  • The "Heavy Atom" Effect on C3: The carbon attached to iodine (C3) is expected to be dramatically shielded, appearing far upfield around 83 ppm. This is a classic example of the "heavy atom effect," where the large, polarizable electron cloud of iodine induces significant shielding. This is clearly observed when comparing its position to a standard aromatic carbon (~128 ppm).

  • Electron Donation by the Amino Group (C6): The C6 carbon, bonded to the electron-donating amino group, is predicted to be significantly shielded relative to its position in benzonitrile, but will appear downfield due to the ortho- and para-directing nature of the amino group influencing the overall ring electronics. Its expected shift is around 152 ppm.

  • The Nitrile Carbon (CN): The nitrile carbon's chemical shift remains relatively stable across the series, typically falling within the 115-120 ppm range.[7]

A Self-Validating Protocol for ¹³C NMR Data Acquisition

To ensure the highest fidelity and reproducibility of data, the following experimental protocol is recommended. This workflow incorporates internal checks and best practices essential for reliable structural analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup (≥400 MHz) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-25 mg of sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 setup1 Insert sample & lock on DMSO-d6 signal prep3->setup1 setup2 Tune & match ¹³C probe setup1->setup2 setup3 Shim magnetic field (target line width < 0.5 Hz) setup2->setup3 acq1 Use standard ¹³C{¹H} pulse program (e.g., zgpg30) setup3->acq1 acq2 Set spectral width (~240 ppm) acq1->acq2 acq3 Set relaxation delay (d1) = 2s acq2->acq3 acq4 Acquire sufficient scans (e.g., 1024) acq3->acq4 proc1 Apply exponential multiplication (LB = 1 Hz) acq4->proc1 proc2 Fourier Transform proc1->proc2 proc3 Phase & baseline correct proc2->proc3 proc4 Calibrate spectrum to DMSO-d6 (39.52 ppm) proc3->proc4

A step-by-step workflow for acquiring high-quality ¹³C NMR data.

Detailed Methodological Steps:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of 6-Amino-2-fluoro-3-iodobenzonitrile.

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compound and its deuterium signal provides the field-frequency lock.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Configuration:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H frequency.

    • After inserting the sample, lock the spectrometer on the deuterium signal from the solvent.

    • Perform automated or manual tuning and matching of the ¹³C probe to maximize sensitivity.

    • Shim the magnetic field to achieve optimal homogeneity. The trustworthiness of the data is validated by achieving a narrow, symmetrical peak shape for the residual solvent signal.

  • Acquisition Parameters - The Rationale:

    • Pulse Program: A standard proton-decoupled pulse sequence (often denoted as zgpg30 on Bruker systems) is employed. This decouples protons from the carbon nuclei, resulting in a spectrum of singlets for each unique carbon (except for the carbon attached to fluorine), which simplifies interpretation.

    • Relaxation Delay (d1): A delay of 2 seconds is a pragmatic choice. While longer delays are needed for perfect quantitation, this value provides a good balance between signal-to-noise accumulation and experiment time for routine structural confirmation.[8] Quaternary carbons, which relax slowly, will still be observable.

    • Number of Scans: For a sample of this concentration, 1024 scans will typically provide an excellent signal-to-noise ratio in a reasonable timeframe (under 1 hour).

  • Processing:

    • Apply a line broadening factor of 1 Hz during processing. This enhances the signal-to-noise ratio with minimal loss of resolution.

    • After Fourier transformation, carefully phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis by setting the center of the DMSO-d₆ septet to 39.52 ppm. This ensures the accuracy and comparability of the data.

Conclusion

The structural analysis of 6-Amino-2-fluoro-3-iodobenzonitrile by ¹³C NMR spectroscopy is a prime example of how a systematic, comparative approach can unravel a complex molecular puzzle. By benchmarking its spectrum against simpler analogues, the electronic contributions of each substituent—from the powerful deshielding of fluorine to the pronounced shielding of iodine—can be clearly delineated. Adherence to a robust and well-rationalized experimental protocol is critical for generating the high-quality, trustworthy data that underpins confident structural assignment. This guide provides the foundational knowledge and practical methodology for researchers to successfully employ ¹³C NMR in the characterization of this and other similarly complex molecules.

References

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link].

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link].

  • University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link].

  • ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link].

  • National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link].

  • Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Retrieved from [Link].

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link].

  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link].

  • SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Retrieved from [Link].

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link].

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link].

Sources

High-Resolution LC-MS Method Development for Purity Assessment of 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

6-Amino-2-fluoro-3-iodobenzonitrile (CAS 1393557-69-1) is a critical pharmacophore intermediate, frequently utilized in the synthesis of next-generation MEK and TRK kinase inhibitors.[1] Its structural complexity—characterized by a tetrasubstituted benzene ring containing three distinct electron-withdrawing groups (cyano, fluoro, iodo)—presents unique analytical challenges.[1]

Standard HPLC-UV methods often fail to resolve this compound from its des-iodo degradation products or regioisomeric byproducts (e.g., 2-amino-6-fluoro isomers) due to overlapping chromophores.[1] Furthermore, the lability of the carbon-iodine (C-I) bond renders Gas Chromatography (GC) unsuitable due to thermal degradation in the injector port.[1]

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior modality for purity assessment.[1] We provide a validated protocol favoring Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phases over standard C18 to exploit halogen-pi interactions for superior selectivity.[1]

Critical Analysis of Analytical Alternatives

To ensure scientific integrity, we must objectively compare LC-MS against common alternatives.[1] The following analysis highlights why LC-MS is the requisite standard for this specific halogenated aniline.

Comparative Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Not Recommended)
Primary Detection Mass-to-Charge (

)
UV Absorbance (254 nm)Electron Impact (EI)
Specificity High: Distinguishes co-eluting impurities by mass.[1]Low: Relies solely on retention time; "blind" to co-eluting isomers.[1]Medium: Mass spectral matching.[1][2]
Sensitivity (LOD) < 1 ng/mL (Trace analysis ready)~100 ng/mL~10 ng/mL
Iodine Stability High: Soft ionization (ESI) preserves the C-I bond.[1]High: Ambient temperature separation.[1]Critical Failure: High injector temps (

C) cause deiodination.[1]
Isomer Resolution Excellent: With PFP/Phenyl columns.Variable: Difficult to separate regioisomers without specific columns.Good: But compromised by degradation.
Why GC-MS Fails: The Thermal Instability Trap

The C-I bond energy (~57 kcal/mol) is significantly lower than C-F or C-H bonds.[1] In a GC injector port at 250°C, 6-Amino-2-fluoro-3-iodobenzonitrile undergoes thermal homolysis, releasing iodine and forming the des-iodo analog (6-Amino-2-fluorobenzonitrile).[1]

  • Consequence: The analyst observes a "ghost" impurity peak that is actually an artifact of the method, leading to a False Fail on purity specifications.

Why HPLC-UV is Insufficient

While robust for assay (content), UV detection lacks the specificity to identify unknown impurities.[1] Synthesis of this intermediate often involves electrophilic iodination, which can produce di-iodo byproducts or wrong-isomer iodination.[1] These often have identical UV spectra to the target, co-eluting on standard C18 columns.[1]

Strategic Method Development

Column Selection: Beyond C18

For halogenated aromatics, standard alkyl phases (C18) rely solely on hydrophobicity.[1] To separate the target from its regioisomers, we must utilize


-

interactions
and halogen bonding .[1]
  • Recommendation: Pentafluorophenyl (PFP) or Phenyl-Hexyl columns.[1]

  • Mechanism: The electron-deficient fluorine atoms on a PFP column interact strongly with the electron-rich amino group and the polarizable iodine atom of the analyte. This creates a secondary retention mechanism that separates isomers based on the position of the halogen, not just its presence.

Mass Spectrometry Optimization (The "Soft" Approach)

The target molecule contains a basic amine (aniline-like), making it suitable for Positive Electrospray Ionization (ESI+) .[1]

  • Target Ion:

    
     (Monoisotopic mass of C7H4FIN2 is ~261.94).[1]
    
  • Critical Parameter - Cone Voltage: High cone voltages can induce in-source collision-induced dissociation (CID), stripping the iodine atom before the quadrupole selects the parent ion.

    • Protocol: Perform a "Cone Voltage Ramp" (10V to 60V).[1] Select the lowest voltage that provides stable signal to preserve the intact

      
      .[1]
      

Experimental Protocol

Reagents and Materials[1][3][4][5][6][7][8]
  • Reference Standard: 6-Amino-2-fluoro-3-iodobenzonitrile (>98% purity, NMR validated).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Modifier: LC-MS Grade Formic Acid (FA).

  • Column: Kinetex Phenyl-Hexyl or Hypersil Gold PFP (100 x 2.1 mm, 1.9 µm or 2.6 µm).[1]

LC Conditions[1][9]
  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Mobile Phase A: Water + 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Load
8.0 95 Elution (Gradient)
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |[1]

MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V (Optimized to prevent deiodination)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Desolvation Gas: 800 L/hr (N2)[1]

  • Detection:

    • Full Scan: 100–500

      
       (for impurity profiling)[1]
      
    • SIM/MRM: 263.0

      
       (Quantification)[1]
      

Visualizations

Analytical Workflow

The following diagram illustrates the complete lifecycle of the purity assessment, highlighting the critical decision point regarding column selection.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) ColumnSelect Column Selection Critical Step Sample->ColumnSelect C18 C18 Column (Poor Isomer Sep) ColumnSelect->C18 Standard PFP PFP/Phenyl-Hexyl (High Selectivity) ColumnSelect->PFP Recommended LC Gradient Elution (H2O/ACN + 0.1% FA) C18->LC PFP->LC ESI ESI+ Source (Low Cone Voltage) LC->ESI MS Mass Detection (Full Scan + SIM) ESI->MS Prevent In-Source Deiodination Data Purity Report (% Area) MS->Data

Figure 1: Analytical workflow emphasizing the necessity of PFP/Phenyl-Hexyl stationary phases for halogenated aniline separation.

Impurity Identification Logic

This decision tree guides the analyst in distinguishing real impurities from artifacts.[1]

ImpurityLogic Start Unknown Peak Detected CheckMass Check m/z Start->CheckMass IsDeiodo Is m/z = [M-I+H]+? (Mass ~137) CheckMass->IsDeiodo RealImpurity Likely Synthesis Byproduct IsDeiodo->RealImpurity No ArtifactCheck Run Cone Voltage Exp (Lower Voltage) IsDeiodo->ArtifactCheck Yes ResultArtifact Peak Area Decreases? Artifact (In-Source Frag) ArtifactCheck->ResultArtifact Yes ResultReal Peak Area Constant? Real Impurity (Des-iodo) ArtifactCheck->ResultReal No

Figure 2: Decision logic for distinguishing genuine des-iodo impurities from instrument-induced artifacts.

Validation & Self-Verifying Systems

To ensure Trustworthiness , the method must include self-validating system suitability tests (SST).[1]

  • Resolution Check: The valley-to-peak ratio between the main peak and the nearest regioisomer (if available) or a surrogate impurity must be < 10%.[1]

  • Deiodination Monitor: Inject the standard at two cone voltages (e.g., 20V and 60V).

    • Pass Criteria: The ratio of the parent ion (

      
       263) to the fragment ion (
      
      
      
      137) must be significantly higher at 20V.[1] If the fragment is abundant at 20V, the source temperature is too high.[1]
  • Isotopic Pattern Verification: While Fluorine is monoisotopic, the molecular ion cluster should match the simulated pattern for C7H4FIN2.[1]

References

  • Separation of Halogenated Isomers

    • Regis Technologies.[1] "Separation of Halogenated Isomers using Fluorinated Stationary Phases." Chromatography Notes.

    • (General verification of PFP utility for halogenated compounds).

  • Deiodination in Mass Spectrometry

    • Zhang, Y., et al. (2006).[1][4] "Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

  • Method Development Guidelines

    • FDA Bioanalytical Method Validation Guidance for Industry (2018).[1]

  • Compound Properties (6-Amino-2-fluoro-3-iodobenzonitrile)

    • PubChem CID 522170 (Related structure reference for property estimation).[1]

    • [1]

Sources

Halogen Selection in Medicinal Chemistry: A Comparative Guide to 6-Amino-2-fluoro-3-halobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Trade-off

In the synthesis of kinase inhibitors (e.g., MEK, EGFR inhibitors), the 6-Amino-2-fluoro-3-iodobenzonitrile (Iodo-analog) and its 3-bromo counterpart (Bromo-analog) serve as critical "push-pull" scaffolds. The presence of the electron-withdrawing nitrile/fluorine groups and the electron-donating amino group creates a unique electronic environment that dictates reactivity.

  • The Iodo-analog is the superior choice for complex, late-stage functionalization or when using sensitive coupling partners that cannot withstand high temperatures. Its C–I bond is significantly weaker, allowing for facile oxidative addition.

  • The Bromo-analog is the cost-effective, scalable alternative for early-stage synthesis, provided that robust catalytic systems (e.g., bulky phosphine ligands) are employed to overcome its higher activation energy barrier.

Chemical & Physical Profile

The fundamental difference between these two intermediates lies in the carbon-halogen bond strength and the resulting atom economy.

Feature6-Amino-2-fluoro-3-iodobenzonitrile6-Amino-2-fluoro-3-bromobenzonitrile
Formula C₇H₄FIN₂C₇H₄BrFN₂
Molecular Weight ~262.02 g/mol ~215.02 g/mol
C–X Bond Dissociation Energy (BDE) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Leaving Group Ability Excellent (I⁻ is a soft, stable base)Good (Br⁻ is harder, less stable than I⁻)
Atom Economy (Waste) Poor (High mass loss as Iodide)Moderate (Lower mass loss as Bromide)
Cost Profile High (

$)
Moderate (

)
Expert Insight: The Ortho-Fluoro Effect

The fluorine atom at the C2 position exerts a strong inductive effect (-I), pulling electron density away from the C3–Halogen bond. This makes the C3 position more electrophilic, theoretically accelerating oxidative addition. However, the iodine atom is significantly larger (Van der Waals radius: 1.98 Å) than bromine (1.85 Å). In the Iodo-analog, the steric clash between the C2-Fluorine and C3-Iodine can distort the ring planarity, paradoxically making the C–I bond even more labile and reactive toward Palladium insertion.

Mechanistic Analysis: The Oxidative Addition Barrier

The rate-limiting step in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for these scaffolds is Oxidative Addition (OA) .

Comparative Pathway Analysis

The following diagram illustrates the kinetic advantage of the Iodo-analog. The Iodo-species requires a lower activation energy ($ \Delta G^\ddagger $) to break the C–X bond, allowing the reaction to proceed at lower temperatures.

G Start Pd(0) Catalyst + Substrate TS_I TS (Iodo) Low Barrier (~12-15 kcal/mol) Start->TS_I Fast (RT-60°C) TS_Br TS (Bromo) High Barrier (~20-25 kcal/mol) Start->TS_Br Slow (80-100°C) Requires Bulky Ligands Prod_I Pd(II)-Ar-I Complex Formed TS_I->Prod_I Note Key Insight: The C2-Fluorine substituent stabilizes the anionic character of the aryl ring during oxidative addition. TS_I->Note Prod_Br Pd(II)-Ar-Br Complex Formed TS_Br->Prod_Br

Figure 1: Kinetic divergence in the oxidative addition step. The Iodo-analog accesses a lower-energy transition state.

Experimental Guide: Suzuki-Miyaura Coupling

This protocol is designed to validate the performance differences. It uses a standard boronic acid coupling partner (e.g., Phenylboronic acid) to demonstrate the "Ligand Dependency" of the Bromo-analog versus the "Ligand Independence" of the Iodo-analog.

Reagents & Setup
  • Substrate: 1.0 equiv (Iodo- or Bromo-analog)[1]

  • Boronic Acid: 1.2 equiv (Phenylboronic acid)

  • Base: 2.0 equiv K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) [Degassed]

Protocol A: The "Mild" Condition (Targeting Iodo-Analog)

Use this to demonstrate the high reactivity of the Iodo-species.

  • Catalyst: Pd(PPh₃)₄ (3 mol%). Note: This is a standard, non-specialized catalyst.

  • Temperature: 60°C.

  • Time: 4–6 hours.

  • Expected Outcome:

    • Iodo-Analog: >90% Conversion.[1] The weak C–I bond breaks easily even with the simple triphenylphosphine ligand.

    • Bromo-Analog: <20% Conversion. The energy provided (60°C) and the ligand (PPh₃) are insufficient to rapidly cleave the C–Br bond.

Protocol B: The "Forcing" Condition (Targeting Bromo-Analog)

Use this to successfully couple the Bromo-species.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%).

    • Why: Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich and bulky. They force the Pd(0) center to undergo oxidative addition into the stronger C–Br bond.

  • Temperature: 90–100°C.

  • Time: 12–16 hours.

  • Expected Outcome:

    • Bromo-Analog: >85% Conversion.[1]

    • Iodo-Analog: >95% Conversion (but potential for dehalogenation side-products due to overheating).

Data Summary Table
ParameterProtocol A (Pd(PPh₃)₄ / 60°C)Protocol B (XPhos / 100°C)
Iodo-Analog Yield 92% (Excellent) 94% (Risk of side reactions)
Bromo-Analog Yield 15% (Poor - Recovery of SM)88% (Good)
Chemo-selectivity High (I reacts, Cl/Br untouched)Low (All halogens may react)

Decision Matrix: Selecting the Right Analog

Use the following logic flow to determine which analog suits your specific drug development phase.

DecisionTree Start Select Scaffold Q1 Is the coupling partner thermally unstable? Start->Q1 Res1_Yes Use IODO-Analog (Allows mild temps) Q1->Res1_Yes Yes Res1_No Check Cost/Scale Q1->Res1_No No Q2 Is this for >1kg Scale-up? Res1_No->Q2 Res2_Yes Use BROMO-Analog (Cost savings > Catalyst cost) Q2->Res2_Yes Yes Res2_No Is Chemoselectivity needed? (e.g. coupling in presence of Cl/Br) Q2->Res2_No No Res3_No Use BROMO-Analog (Standard conditions) Q2->Res3_No No Res3_Yes Use IODO-Analog (Selective OA) Res2_No->Res3_Yes Yes Res2_No->Res3_No No

Figure 2: Strategic decision tree for scaffold selection.

Conclusion

For the 6-amino-2-fluoro-3-halobenzonitrile series, the Iodo-analog is the premium reagent. It offers "plug-and-play" reactivity, enabling couplings at lower temperatures with cheaper ligands (PPh₃), which is critical when constructing complex pharmaceutical intermediates where other functional groups might be sensitive.

However, for industrial scale-up, the Bromo-analog is the pragmatic choice. While it requires advanced ligands (e.g., XPhos) and higher temperatures, the significant reduction in raw material cost and molecular weight (improved mass intensity) outweighs the catalyst expense.

References

  • Chemical Identity & Properties: PubChem. 2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile (Analogous Structure Data). National Library of Medicine. Link

  • Mechanistic Basis: Gorelsky, S. I., et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022. Link

  • Bond Dissociation Energies: Luo, Y.-R. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Link

  • Catalytic Cycle & Ligand Effects: Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0) Catalysts. ACS Omega, 2017. Link

  • Synthesis Applications: Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Link

Sources

A Comparative Guide to the X-ray Crystal Structure of 6-Amino-2-fluoro-3-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles are pivotal scaffolds in medicinal chemistry, valued for their role as intermediates and as integral components of pharmacologically active molecules.[1][2][3] The precise arrangement of substituents on the benzene ring dictates the molecule's three-dimensional structure, which in turn governs its intermolecular interactions and biological activity. This guide provides a comprehensive analysis of the X-ray crystal structure of 6-Amino-2-fluoro-3-iodobenzonitrile and its derivatives, offering a comparative perspective grounded in experimental data from closely related analogs. By examining the interplay of amino, fluoro, and iodo substituents, we aim to elucidate the key structural features and non-covalent interactions that define this class of compounds, providing valuable insights for rational drug design and materials science.

Introduction: The Significance of Substituted Benzonitriles in Drug Discovery

The benzonitrile moiety is a versatile functional group in organic synthesis, readily participating in a variety of chemical transformations to create complex molecular architectures.[1][2][3] In drug development, the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as tetrazoles or amidines, which are common in bioactive compounds. The introduction of halogen atoms, like fluorine and iodine, along with an amino group, dramatically influences the electronic properties and conformational preferences of the benzonitrile scaffold. Fluorine can enhance metabolic stability and binding affinity, while the larger iodine atom is a strong halogen bond donor, capable of forming highly directional intermolecular interactions.[4][5] Understanding the precise spatial arrangement of these functional groups through X-ray crystallography is paramount for predicting and optimizing molecular interactions with biological targets.[6]

This guide will delve into the synthesis, crystallization, and detailed structural analysis of amino-fluoro-iodobenzonitrile derivatives, drawing comparisons with closely related, structurally characterized compounds to highlight the influence of specific substituents on the crystal packing and intermolecular forces.

Experimental Methodology: From Synthesis to High-Quality Crystals

The successful determination of an X-ray crystal structure is critically dependent on the synthesis of a pure compound and the subsequent growth of high-quality single crystals. The following protocols are based on established methods for the synthesis of substituted benzonitriles and provide a reliable pathway to obtaining materials suitable for crystallographic analysis.[6]

Synthesis of Substituted Aminofluorobenzonitriles

A common and effective method for the synthesis of substituted benzonitriles is through the cyanation of aryl halides.[1] For a compound like 4-amino-3,5-difluorobenzonitrile, a close analog to our target molecule, the synthesis can be achieved via a copper-catalyzed cyanation reaction.

Detailed Synthetic Protocol for 4-amino-3,5-difluorobenzonitrile: [6]

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1 equivalent) and copper(I) cyanide (3 equivalents) in dimethylformamide (DMF).

  • Reaction Execution: Reflux the mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully add aqueous ammonia to the reaction mixture and filter the resulting solution.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 4-amino-3,5-difluorobenzonitrile.

Causality Behind Experimental Choices: The use of a copper catalyst is crucial for the cyanation of aryl halides. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants. The ammonia work-up helps to remove copper salts from the product.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.[6]

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Dissolve the purified benzonitrile derivative in a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol, or ethyl acetate). Sonication can aid in dissolution.

  • Saturation: Create a saturated or near-saturated solution at room temperature.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with cotton to allow for slow evaporation of the solvent over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Self-Validating System: The quality of the crystals can be initially assessed under a microscope. Well-formed crystals with sharp edges and clear faces are indicative of good internal order and are more likely to diffract X-rays well.

Comparative Crystallographic Analysis

While a complete crystallographic dataset for 6-Amino-2-fluoro-3-iodobenzonitrile is not publicly available, we can infer its likely structural characteristics by comparing the crystallographic data of two closely related derivatives: 4-amino-3,5-difluorobenzonitrile (I) [6] and 2-amino-4-chlorobenzonitrile (II) .[7]

Parameter 4-amino-3,5-difluorobenzonitrile (I) [6]2-amino-4-chlorobenzonitrile (II) [7]Predicted for 6-Amino-2-fluoro-3-iodobenzonitrile
Formula C₇H₄F₂N₂C₇H₅ClN₂C₇H₄FIN₂
Crystal System MonoclinicTriclinicLikely Triclinic or Monoclinic
Space Group P2₁/nP-1P-1 or P2₁/c
a (Å) 3.7283 (4)3.8924 (9)-
b (Å) 10.5275 (12)6.7886 (15)-
c (Å) -13.838 (3)-
α (°) 9077.559 (16)-
β (°) -8.898 (17)-
γ (°) 9083.021 (17)-
Key Bond Lengths (Å) C-N (cyano): ~1.14C-N (cyano): 1.146(4)C-N (cyano): ~1.14-1.15
C-N (amino): ~1.37C-N (amino): 1.369(4)C-N (amino): ~1.37-1.38
C-F: ~1.35C-Cl: ~1.74C-F: ~1.36, C-I: ~2.10

Analysis of Structural Data:

The bond lengths of the cyano and amino groups are expected to be similar across these derivatives, with the C≡N triple bond around 1.14-1.15 Å and the C-NH₂ bond around 1.37 Å, indicating some degree of conjugation with the aromatic ring.[7] The most significant differences will arise from the halogen substituents. The C-F bond is relatively short, while the C-I bond will be significantly longer due to the larger atomic radius of iodine.

The crystal packing of these molecules is dictated by a network of non-covalent interactions. In 4-amino-3,5-difluorobenzonitrile, the packing is defined by N–H···N and N–H···F hydrogen bonds, as well as π–π stacking interactions.[6] For 2-amino-4-chlorobenzonitrile, N–H···N interactions are also prominent.[7]

For our target molecule, 6-Amino-2-fluoro-3-iodobenzonitrile , we can anticipate a rich variety of intermolecular interactions that will govern its solid-state architecture.

Intermolecular Interactions: The Driving Forces of Crystal Packing

The supramolecular assembly of 6-Amino-2-fluoro-3-iodobenzonitrile derivatives in the solid state is a delicate balance of various non-covalent interactions.

Hydrogen Bonding

The amino group is a potent hydrogen bond donor, while the nitrogen of the cyano group and the fluorine atom can act as hydrogen bond acceptors. We can expect to see strong N–H···N hydrogen bonds forming chains or dimeric motifs, which is a common feature in the crystal structures of aminobenzonitriles.[6] Weaker N–H···F hydrogen bonds may also contribute to the overall crystal packing.

Halogen Bonding

A key feature of 6-Amino-2-fluoro-3-iodobenzonitrile will be the presence of halogen bonding involving the iodine atom. The iodine atom, being large and polarizable, possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I bond, making it an effective halogen bond donor.[5] This can lead to strong and directional N···I or O···I (if a solvent molecule is present) halogen bonds, which can significantly influence the crystal packing.

π–π Stacking

The aromatic rings of the benzonitrile derivatives are likely to engage in π–π stacking interactions, where the electron-rich π system of one ring interacts with the electron-deficient π system of a neighboring ring. These interactions contribute to the overall stability of the crystal lattice.[6]

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_NH2 N-H₂ B_CN C≡N A_NH2->B_CN N-H···N (Hydrogen Bond) B_F F A_NH2->B_F N-H···F (Hydrogen Bond) A_CN C≡N A_I I A_I->B_CN C-I···N (Halogen Bond) A_F F A_Ring π-system B_Ring π-system A_Ring->B_Ring π-π Stacking B_NH2 N-H₂ B_I I

Caption: Key intermolecular interactions in 6-Amino-2-fluoro-3-iodobenzonitrile derivatives.

Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized, yet detailed, protocol for the collection and analysis of X-ray diffraction data for a single crystal of a 6-Amino-2-fluoro-3-iodobenzonitrile derivative.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing:

    • The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

    • The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods.

    • The initial structural model is refined against the experimental data using full-matrix least-squares methods.

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Caption: General workflow for X-ray crystallographic analysis.

Conclusion and Future Outlook

The structural analysis of 6-Amino-2-fluoro-3-iodobenzonitrile and its derivatives, through a comparative study of closely related compounds, provides a detailed picture of the delicate interplay of non-covalent interactions that govern their solid-state structures. The presence of strong hydrogen bonding, halogen bonding, and π–π stacking interactions creates a robust and well-defined three-dimensional architecture. These insights are crucial for understanding the structure-property relationships in this class of compounds and for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Future work should focus on obtaining the crystal structure of 6-Amino-2-fluoro-3-iodobenzonitrile itself to validate the predictions made in this guide and to further refine our understanding of the synergistic and competitive nature of the intermolecular forces at play.

References

  • Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. Crystal Growth & Design. [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

  • Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society. [Link]

  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. [Link]

  • Synthesis of benzonitriles from substituted benzaldehyde.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

  • Influence of Secondary Interactions on Structural Diversity between a Pair of Halogen-Bonded Co-Crystals Containing Isosteric Donors. MDPI. [Link]

  • X-ray crystallography. PubMed Central. [Link]

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Analytical Standards Guide: 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1000577-82-1 | Formula: C₇H₄FIN₂ | M.W.: 262.02 g/mol

Executive Summary

This guide addresses the analytical characterization of 6-Amino-2-fluoro-3-iodobenzonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors (specifically MEK/ERK pathway modulators). Due to its tetra-substituted benzene ring containing three distinct functionalities—an electrophilic nitrile, a nucleophilic amine, and a labile iodine atom—this molecule presents unique stability and separation challenges.

This document objectively compares analytical standards (Reference Grade vs. Industrial Grade) and establishes a self-validating HPLC protocol designed to separate the target analyte from its most persistent regio-isomeric impurities.

Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling

To ensure the integrity of downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the analytical standard must rigorously quantify specific impurities that compete for catalyst oxidative addition.

The "Silent" Impurities

Standard HPLC "Area %" analysis often fails to detect inorganic salts or regio-isomers with identical UV chromophores. The following impurities are critical to monitor:

Impurity TypeSpecific StructureOrigin/RiskDetection Strategy
Regio-isomer 2-Amino-6-fluoro-3-iodobenzonitrileIsomeric scrambling during nitration/reduction steps.Critical: Requires optimized gradient HPLC (see Protocol).
De-iodinated 6-Amino-2-fluorobenzonitrileProtodeiodination during storage or light exposure.Mass Spectrometry (M-126 mass shift).
Cyclized 4-Fluoro-5-iodo-1H-indazol-3-amineIntramolecular cyclization of amino/nitrile groups under acidic/thermal stress.distinct UV shift; early eluter in RP-HPLC.
Visualization: Impurity Genesis & Analytical Logic

The following diagram illustrates the synthesis pathway risks and the logic flow for selecting the correct analytical technique.

AnalyticalLogic Start Precursor (2-Fluoro-benzonitrile) Reaction Nitration & Iodination Start->Reaction Target Target Analyte (6-Amino-2-fluoro-3-iodobenzonitrile) Reaction->Target Major Impurity1 Regio-isomer (Positional Isomer) Reaction->Impurity1 Minor (Side Rxn) Impurity2 De-iodinated (Light Degradation) Target->Impurity2 Storage/Light Method1 Standard HPLC (Area %) Target->Method1 Routine Method2 qNMR / LC-MS (True Potency) Target->Method2 Validation Impurity1->Method1 Co-elution Risk Impurity1->Method2 Resolved

Caption: Figure 1. Synthesis impurity origins and the necessity of orthogonal detection (qNMR/LC-MS) over simple HPLC Area% to detect co-eluting isomers.

Part 2: Comparative Analysis of Standards

When selecting a standard for drug development, "Purity" is an ambiguous term. Below is a comparison of the two primary commercial grades available for this CAS.

Certified Reference Material (CRM) Grade
  • Best For: GMP Release testing, toxicological studies, clinical batch release.

  • Characterization:

    • qNMR (Quantitative NMR): Uses an internal standard (e.g., Maleic Acid) to determine absolute mass purity, accounting for water and salts.

    • LC-MS/MS: Confirms molecular weight and isotopic pattern (Iodine provides a distinct mass defect).

    • Data Package: Includes CoA with traceability to NIST standards.

Industrial/Research Grade
  • Best For: Early-stage synthesis, reaction monitoring, TLC spotting.

  • Characterization:

    • HPLC Area %: Only measures UV-active components.

    • Risk: Often overestimates purity (e.g., claims 98% but is actually 92% due to trapped inorganic salts from the reduction step).

Comparative Data Table
FeatureReference Standard (CRM) Industrial Grade Impact on Research
Purity Method qNMR (Weight %)HPLC (Area %)qNMR prevents dosage errors in potency assays.
Water Content Measured (Karl Fischer)Often IgnoredHigh water content can quench sensitive organometallic catalysts.
Iodine Stability Stabilized/Light-proofedBulk packagingRisk of "purple" discoloration (free iodine) affecting stoichiometry.
Cost

$ (High)
$ (Low)Use CRM for final validation; Industrial for cleaning checks.

Part 3: Validated Experimental Protocol

This protocol is designed specifically to resolve the 6-Amino-2-fluoro-3-iodobenzonitrile from its critical regio-isomer (2-Amino-6-fluoro-3-iodobenzonitrile). Standard generic gradients often fail to separate these due to their identical hydrophobicity.

High-Resolution HPLC Method (Reverse Phase)[1][2]
  • System: Agilent 1200/1290 or Waters Acquity UPLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or equivalent Core-Shell C18.

    • Rationale: The F5 phase provides unique selectivity for halogenated aromatics via pi-pi and dipole interactions, superior to standard C18 for this isomer pair.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Column Temp: 35°C.

  • Detection: Diode Array Detector (DAD).

    • Quantification: 254 nm (Aromatic ring).

    • Identification: 220 nm (Nitrile stretch confirmation).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold (Elute salts)
15.065%Slow Ramp (Isomer Separation)
18.095%Wash
20.095%Hold
20.15%Re-equilibration
Sample Preparation (Self-Validating Step)

The iodine-carbon bond is photolabile.

  • Solvent: Dissolve standard in Amber Glass vials using 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Validation Check: Inject the sample immediately. Re-inject after 4 hours of benchtop exposure.

    • Pass Criteria: < 0.5% growth in the "De-iodinated" peak (approx RRT 0.4). If degradation > 0.5%, the assay is invalid due to photosensitivity.

Part 4: Analytical Workflow Visualization

This diagram details the decision-making process for analyzing batches of 6-Amino-2-fluoro-3-iodobenzonitrile, ensuring no sub-standard material enters the synthesis pipeline.

Workflow Sample Raw Sample (CAS 1000577-82-1) Visual Visual Inspection (Check for Purple/Yellow) Sample->Visual Solubility Solubility Test (MeCN/Water) Visual->Solubility HPLC HPLC-UV (F5 Column) Regio-isomer Check Solubility->HPLC PassHPLC Purity > 98%? HPLC->PassHPLC qNMR qNMR Analysis (Absolute Content) PassHPLC->qNMR Yes Reject Reject / Recrystallize PassHPLC->Reject No Release Release for Synthesis qNMR->Release Assay > 98% w/w qNMR->Reject High Salt/Solvent

Caption: Figure 2. Quality Control workflow prioritizing visual inspection for iodine degradation and F5-column HPLC for isomer resolution.

References

  • Royal Society of Chemistry. (2011). Analytical Methods for Amino Acid and Halogenated Benzene Derivatives. Analytical Methods.[1][2][3][4][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). HPLC Method for Determination of Enantiomeric Purity of Fluoroquinolone Precursors.[1][7] PMC.[8] Retrieved from [Link]

  • Agilent Technologies. (2020). Rapid Analysis of Amino Acid Precursors using AdvanceBio Columns. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Novelty of Scaffolds Derived from 6-Amino-2-fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novelty in a Crowded Chemical Space

In the landscape of modern drug discovery, the pursuit of novel chemical matter is paramount. The ability to generate and validate new molecular scaffolds provides the foundation for developing next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The starting material, 6-Amino-2-fluoro-3-iodobenzonitrile, represents a strategically functionalized core, offering multiple vectors for chemical diversification. This guide provides an in-depth, technically-grounded comparison of scaffolds derived from this starting material against existing alternatives, supported by computational workflows, detailed experimental protocols, and a framework for evaluating true novelty.

Deconstructing the 6-Amino-2-fluoro-3-iodobenzonitrile Scaffold: A Privileged Starting Point

The therapeutic potential of a scaffold is deeply embedded in its constituent parts. The unique arrangement of functional groups on the 6-Amino-2-fluoro-3-iodobenzonitrile ring is not a random assortment; it is a convergence of functionalities prized in medicinal chemistry for their distinct and synergistic contributions to molecular properties and synthetic versatility.

  • The Aminobenzonitrile Core: Substituted benzonitriles are prevalent in pharmaceuticals, often acting as bioisosteres for other functional groups or as key interaction motifs with biological targets.[1] The nitrile group can serve as a hydrogen bond acceptor, mimicking the interactions of carbonyls or other polar groups within a protein's active site.[1]

  • The Ortho-Fluoro Group: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[2][3] Its small size allows it to act as a bioisostere for hydrogen, while its high electronegativity can profoundly influence the molecule's pKa, conformation, and metabolic stability.[4][5] An ortho-fluoro substituent can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[6]

  • The Meta-Iodo Group: The iodine atom is arguably the most critical feature for library development. It serves as a highly versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid and efficient introduction of diverse aryl, alkyl, and amino substituents, enabling broad exploration of the chemical space. Furthermore, iodine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.[7]

  • The Para-Amino Group: The primary amine is another key derivatization point. It can be readily acylated, sulfonated, alkylated, or used in reductive amination protocols to introduce a vast range of side chains that can modulate solubility, cell permeability, and target engagement.[8][9]

A Multi-Vector Approach to Library Design and Diversification

The true value of 6-Amino-2-fluoro-3-iodobenzonitrile is realized through systematic chemical modification. A robust library design strategy leverages the distinct reactivity of the iodo and amino groups to generate a diverse set of novel scaffolds. The following workflow illustrates the primary diversification pathways.

G cluster_0 Iodine-Directed Modifications cluster_1 Amine-Directed Modifications A 6-Amino-2-fluoro- 3-iodobenzonitrile B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B C Sonogashira Coupling (Alkynyl Groups) A->C D Buchwald-Hartwig (N/O-Aryl Groups) A->D E Amide Formation (Acylation) B->E Sequential Derivatization F Sulfonamide Formation C->F Sequential Derivatization G Reductive Amination D->G Sequential Derivatization

Caption: Primary derivatization strategies for 6-Amino-2-fluoro-3-iodobenzonitrile.

By combining these reactions, researchers can rapidly generate libraries with significant three-dimensional diversity, moving beyond simple substituent exchanges to create fundamentally new molecular shapes.

Evaluating Novelty: A Framework for Computational and Experimental Validation

Assessing the novelty of a scaffold is not merely a matter of structural uniqueness; it requires a holistic evaluation of its structural characteristics, synthetic accessibility, and biological potential compared to established alternatives.

In Silico Novelty Assessment

Before committing to extensive synthesis, computational methods can provide a rapid and cost-effective first pass at evaluating novelty. This workflow prioritizes the identification of scaffolds that occupy underexplored regions of chemical space.[10][11]

G A Generate Virtual Library (Combinatorial Derivatization) B Decompose to Murcko Scaffolds A->B C Compare Against Databases (e.g., ChEMBL, PubChem, ZINC) B->C D Calculate Tanimoto Similarity & Scaffold Frequency C->D E Novelty Score & Patentability Analysis D->E F Prioritize Scaffolds for Synthesis E->F

Caption: Computational workflow for assessing scaffold novelty.

A key output of this analysis is a quantitative measure of how a newly designed scaffold compares to the vast collection of known chemical entities. Scaffolds with low similarity scores to patented or published compounds are prioritized for synthesis.[12]

Comparative Analysis with Existing Scaffolds

To illustrate the practical application of this evaluation, let's consider a hypothetical case study targeting Fibroblast Growth Factor Receptors (FGFRs), a well-validated cancer target for which numerous inhibitors exist.[13] The table below compares a hypothetical novel scaffold derived from our starting material with two established FGFR inhibitor scaffolds.

PropertyHypothetical Scaffold A (from 6-Amino-2-fluoro-3-iodobenzonitrile)Scaffold B (Aminopyrazine-based)[13]Scaffold C (Indazole-based)
Core Structure 6-Amino-2-fluoro-3-arylbenzonitrile3-Aminopyrazine-2-carbonitrile3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole
Novelty Metric High (Low Tanimoto similarity to known FGFR inhibitors)Medium (Established pharmacophore)High (Structurally distinct core)
Synthetic Complexity Low-Medium (2-3 steps from starting material)MediumHigh
Key Interactions Potential hinge binding via aminobenzonitrile, halogen bond from fluorineHinge binding via aminopyrazineHinge binding via indazole N-H
Hypothetical IC50 1-10 nM5-50 nM1-20 nM
ADMET Profile Predicted low metabolic liability due to fluorine; potential for good permeabilityKnown metabolic liabilities in some analogsVariable, often high lipophilicity
Intellectual Property Potentially unencumbered chemical spaceCrowded patent landscapeSome patent protection exists

This comparative analysis provides a clear rationale for investing in Hypothetical Scaffold A . Despite the proven efficacy of existing scaffolds, our novel scaffold offers a compelling combination of high novelty, straightforward synthesis, and a potentially superior ADMET profile, justifying its advancement into experimental validation.

Experimental Validation: From Synthesis to Biological Profiling

The ultimate test of a scaffold's value lies in its empirical characterization. This involves robust synthetic protocols and a systematic screening cascade to assess biological activity and drug-like properties.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative method for diversifying the scaffold at the 3-position, a critical step in generating the libraries for screening.

Objective: To synthesize 6-amino-2-fluoro-3-(pyridin-3-yl)benzonitrile.

Materials:

  • 6-Amino-2-fluoro-3-iodobenzonitrile (1.0 eq)

  • 3-Pyridinylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask, add 6-Amino-2-fluoro-3-iodobenzonitrile, 3-pyridinylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Self-Validation: The success of the protocol is validated by standard analytical techniques. The identity and purity of the final compound are confirmed by LC-MS, 1H NMR, and 13C NMR, ensuring that the material proceeding to biological assays is of high quality.

Experimental Screening Cascade

A tiered approach to screening ensures that resources are focused on the most promising compounds.

G A Primary Screen: High-Throughput Screen (HTS) (e.g., FGFR Kinase Assay) B Hit Confirmation: Dose-Response & IC50 Determination A->B Active Compounds C Selectivity Profiling: Screen against a panel of related kinases B->C Confirmed Hits D In Vitro ADMET Profiling: Solubility, Permeability (PAMPA), Metabolic Stability (Microsomes) C->D Selective Hits E Cell-Based Potency Assays: Cancer cell line proliferation D->E ADMET-Favorable Hits F Lead Candidate Selection E->F Potent & Drug-like Hits

Caption: A tiered experimental screening cascade for hit identification and validation.

This cascade systematically filters the initial library down to a small number of high-quality lead candidates. The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling early in the process is critical for reducing late-stage attrition.[14]

Conclusion

The 6-Amino-2-fluoro-3-iodobenzonitrile scaffold is more than just a novel starting material; it is a strategic platform for the efficient discovery of next-generation therapeutics. Its value is rooted in the synergistic combination of a biologically relevant core with functional groups that confer both desirable physicochemical properties and exceptional synthetic versatility. By employing a rigorous evaluation framework that combines predictive computational analysis with robust experimental validation, researchers can effectively de-risk the exploration of this chemical space. This integrated approach ensures that the resulting scaffolds are not only structurally novel but also possess the tangible, data-supported potential to become clinically successful drugs, ultimately providing a significant advantage in the competitive landscape of pharmaceutical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.